molecular formula C12H12F2O4 B7993093 O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate CAS No. 1443334-89-1

O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate

Cat. No.: B7993093
CAS No.: 1443334-89-1
M. Wt: 258.22 g/mol
InChI Key: MYEDJIGTPWAMER-UHFFFAOYSA-N
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Description

O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate is a useful research compound. Its molecular formula is C12H12F2O4 and its molecular weight is 258.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-O-[2-(3,4-difluorophenyl)ethyl] 1-O-ethyl oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O4/c1-2-17-11(15)12(16)18-6-5-8-3-4-9(13)10(14)7-8/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEDJIGTPWAMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601173581
Record name Ethanedioic acid, 1-[2-(3,4-difluorophenyl)ethyl] 2-ethyl ester
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Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443334-89-1
Record name Ethanedioic acid, 1-[2-(3,4-difluorophenyl)ethyl] 2-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443334-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanedioic acid, 1-[2-(3,4-difluorophenyl)ethyl] 2-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of unsymmetrical oxalate diesters is a critical transformation in the development of fluorinated pharmacophores and advanced chemical intermediates. The target molecule, O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate , incorporates the 3,4-difluorophenyl moiety—a privileged structure in medicinal chemistry known to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.

This technical guide details a highly regioselective, kinetically controlled synthetic route utilizing ethyl oxalyl chloride (ethyl chloroglyoxylate) as the mono-activated acylating agent. By employing a nucleophilic catalyst and acid scavenger in an aprotic solvent, this protocol ensures maximum yield while entirely suppressing the formation of symmetric diester byproducts.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of unsymmetrical oxalates presents a unique chemoselectivity challenge. Traditional Fischer esterification or transesterification of diethyl oxalate with 2-(3,4-difluorophenyl)ethanol often yields a statistical thermodynamic mixture of starting materials, the desired unsymmetrical oxalate, and the symmetric bis-2-(3,4-difluorophenyl)ethyl oxalate.

To bypass this thermodynamic trap, we employ a kinetically controlled acylation . The reaction utilizes ethyl oxalyl chloride, a mono-activated oxalic acid derivative that provides an irreversible, highly reactive acylium-equivalent center[1].

  • Electrophile Selection: Ethyl oxalyl chloride ensures that only one ester linkage is formed during the reaction, locking the ethyl group in place while the acyl chloride terminus reacts with the incoming alcohol[2].

  • Solvent Dynamics: Dichloromethane (DCM) is chosen for its aprotic nature and excellent solubilizing properties for both the starting alcohol and the resulting ester, while remaining completely inert to the acyl chloride[3].

  • Catalytic Causality: Pyridine serves a dual purpose. Thermodynamically, it acts as an acid scavenger to neutralize the HCl byproduct, preventing the degradation of the ester and driving the equilibrium forward. Kinetically, it acts as a nucleophilic catalyst , reacting with ethyl oxalyl chloride to form a transient, highly reactive acylpyridinium intermediate. This intermediate lowers the activation energy barrier for the subsequent nucleophilic attack by the alcohol[4].

SynthesisWorkflow A 2-(3,4-Difluorophenyl)ethanol (Nucleophile) C Reaction Conditions Pyridine, DCM, 0 °C to RT A->C B Ethyl oxalyl chloride (Electrophile) B->C D Acylpyridinium Intermediate (Activated Electrophile) C->D Nucleophilic Catalysis E O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate D->E Alcohol Attack & Cl⁻ Loss

Reaction workflow for the synthesis of the unsymmetrical oxalate diester.

Materials and Reagents

Accurate stoichiometry is critical to prevent unreacted acyl chloride from complicating the purification process. A slight excess of the electrophile and base is standard practice to ensure full conversion of the valuable fluorinated alcohol[3].

Table 1: Stoichiometric and Physical Data for Key Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Density (g/mL)Function
2-(3,4-Difluorophenyl)ethanol 158.151.001.58 g~1.24Limiting Reagent / Nucleophile
Ethyl oxalyl chloride 136.531.101.50 g (1.23 mL)1.222Electrophile[1]
Pyridine (Anhydrous) 79.101.501.19 g (1.21 mL)0.982Base / Nucleophilic Catalyst
Dichloromethane (Anhydrous) 84.93N/A25.0 mL1.33Aprotic Solvent

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Step 1: Setup and Activation
  • Flame-dry a 100 mL two-neck round-bottom flask under a continuous stream of dry Argon or Nitrogen.

  • Add 2-(3,4-Difluorophenyl)ethanol (1.58 g, 10.0 mmol) and anhydrous Pyridine (1.21 mL, 15.0 mmol) to the flask.

  • Dissolve the mixture in 20 mL of anhydrous DCM.

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

Step 2: Reagent Addition
  • Dilute Ethyl oxalyl chloride (1.23 mL, 11.0 mmol) in 5 mL of anhydrous DCM in a pressure-equalizing dropping funnel.

  • Add the ethyl oxalyl chloride solution dropwise over 30 minutes to the vigorously stirring alcohol/pyridine solution[3].

    • Causality: Dropwise addition at 0 °C controls the highly exothermic nature of the acylpyridinium formation and prevents localized heating, which can lead to side reactions or darkening of the reaction mixture.

  • A white precipitate (pyridinium hydrochloride) will begin to form immediately.

Step 3: Reaction Monitoring
  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 2 to 4 hours.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate system. The starting alcohol will stain heavily with KMnO₄, whereas the product ester will migrate with a higher

    
     value and exhibit strong UV activity at 254 nm due to the difluorophenyl chromophore. Proceed to workup only when the alcohol spot is completely consumed.
    
Step 4: Quenching and Liquid-Liquid Extraction
  • Quench the reaction by adding 15 mL of ice-cold 1N HCl. Transfer the mixture to a separatory funnel.

  • Validation Checkpoint: Check the pH of the aqueous layer using pH paper. It must be strongly acidic (pH < 2). Causality: This ensures the complete protonation of pyridine, forcing it into the aqueous phase and preventing it from co-eluting with the product.

  • Separate the layers. Extract the aqueous phase with an additional 15 mL of DCM.

  • Combine the organic layers and wash sequentially with 20 mL of saturated aqueous NaHCO₃ (to neutralize residual acid) and 20 mL of brine (to remove bulk water).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Purification A Crude Reaction Mixture B Aqueous Quench (1N HCl) Removes Pyridine A->B C Organic Phase (DCM) Contains Product B->C Extraction D Aqueous Phase Discard B->D Separation E Wash (NaHCO3, Brine) Dry over Na2SO4 C->E F Silica Gel Flash Chromatography (Hexanes/EtOAc) E->F Concentration G Pure Oxalate Diester F->G Isolation

Liquid-liquid extraction and chromatographic purification workflow.

Step 5: Chromatographic Purification
  • Purify the crude oil via silica gel flash chromatography using a gradient elution of 5% to 15% Ethyl Acetate in Hexanes.

  • Pool the UV-active fractions containing the pure product and concentrate under reduced pressure to afford O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate as a clear, colorless oil.

Analytical Characterization & Quality Control

To confirm the structural integrity of the synthesized unsymmetrical oxalate, the following spectroscopic signatures should be verified:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.38 (t, J = 7.1 Hz, 3H, -CH₂CH₃ )
      
    • 
       2.98 (t, J = 6.8 Hz, 2H, Ar-CH₂ -)
      
    • 
       4.35 (q, J = 7.1 Hz, 2H, -O-CH₂ CH₃)
      
    • 
       4.48 (t, J = 6.8 Hz, 2H, -CH₂ -O-C=O)
      
    • 
       6.95 – 7.15 (m, 3H, Aromatic protons)
      
  • ¹³C NMR (100 MHz, CDCl₃): Key resonances will include the two distinct carbonyl carbons of the oxalate moiety around

    
     157.5 and 158.2 ppm, alongside the complex C-F splitting patterns in the aromatic region (typically doublets of doublets due to 
    
    
    
    and
    
    
    coupling).
  • ¹⁹F NMR (376 MHz, CDCl₃): Two distinct multiplets centered around

    
     -138.5 and -142.0 ppm, characteristic of the ortho-coupled fluorines on the 3,4-difluorophenyl ring.
    

Process Safety & Scale-up Considerations

  • Exotherm Management: On scales larger than 50 mmol, the addition of ethyl oxalyl chloride must be strictly controlled using a syringe pump or automated dosing system. The formation of the acylpyridinium species is highly exothermic.

  • Reagent Toxicity: Ethyl oxalyl chloride is a corrosive lachrymator and reacts violently with water to release HCl and oxalic acid[1]. All manipulations must be performed in a properly ventilated fume hood using appropriate PPE (butyl rubber gloves and chemical splash goggles).

References

  • Chem-Impex International. "Ethyl chlorooxoacetate." Chem-Impex Product Catalog.
  • Southwick, P. L., & Seivard, L. L. "A Simple Method for the Preparation of Diethyl Carbonate-(carbonyl-C14)." Journal of the American Chemical Society.
  • Newcastle University. "Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes." Newcastle University Theses Repository.
  • MDPI. "Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility." Molecules.

Sources

physicochemical properties of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate

Executive Summary: This document provides a comprehensive technical overview of the physicochemical properties, synthesis, and analytical characterization of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate. As this compound is not extensively documented in publicly available literature, this guide synthesizes information from its constituent precursors, analogous structures, and fundamental chemical principles to provide reliable predictions and robust experimental protocols for its handling and analysis. The primary audience for this guide includes researchers, medicinal chemists, and drug development professionals who may encounter this molecule as a synthetic intermediate or a novel chemical entity.

Compound Identification and Structure

O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate is a mixed ester of oxalic acid, featuring both an ethyl group and a 2-(3,4-difluorophenyl)ethyl group. Its systematic IUPAC name is Ethyl 2-(3,4-difluorophenethyl) oxalate . The molecule is comprised of a difluorinated aromatic ring linked via an ethyl bridge to an ethyl oxalate ester moiety.

Molecular Structure:

Caption: Molecular structure of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate.

Physicochemical Properties

Direct experimental data for this specific molecule is not widely published. The following properties are calculated from its structure or inferred from its precursors, 2-(3,4-difluorophenyl)ethanol and diethyl oxalate[1][2][3], and closely related analogs[4].

Table 1: Calculated and Inferred Physicochemical Properties

PropertyValue (Predicted/Calculated)Basis of Determination
Molecular Formula C₁₂H₁₂F₂O₄Calculated from structure
Molecular Weight 258.22 g/mol Calculated from formula
Physical State Colorless to pale yellow liquid or low-melting solid (oil)Inferred from liquid/oil state of precursors[3]
Boiling Point Undetermined; >186 °CExpected to be higher than diethyl oxalate (186 °C) due to increased molecular weight[3]
Melting Point UndeterminedNot applicable if liquid at STP
Solubility Water: Poorly solubleOrganic Solvents: MiscibleInferred from high organic solubility of diethyl oxalate (miscible with ethanol, ether)[1][5] and the lipophilic nature of the fluorophenyl group. Expected to be soluble in CH₂Cl₂, EtOAc, Acetone, THF, CH₃CN.
LogP (Octanol/Water) ~2.0 - 2.5Estimated based on analogous compounds like Ethyl (4-fluoro-3-methylphenethyl) oxalate (LogP ≈ 1.78)[4]
Topological Polar Surface Area (TPSA) 52.6 ŲEstimated based on analogous compounds[4]
Hydrogen Bond Donors 0Calculated from structure
Hydrogen Bond Acceptors 4Calculated from structure

Synthesis and Characterization Strategy

Proposed Synthesis Route

The most direct and logical synthesis route is the esterification of 2-(3,4-difluorophenyl)ethanol with an activated form of ethyl oxalate, such as ethyl oxalyl chloride. This is a standard reaction for forming oxalate esters from primary alcohols[6].

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Purification Alcohol 2-(3,4-Difluorophenyl)ethanol Vessel Anhydrous Solvent (e.g., CH2Cl2) 0 °C to Room Temp Alcohol->Vessel Combine Oxalyl Ethyl Oxalyl Chloride Oxalyl->Vessel Combine Base Triethylamine (Et3N) Base->Vessel Combine Workup Aqueous Wash (to remove salt) Vessel->Workup Reaction Quench Product Target Compound Byproduct Et3N·HCl (salt) Workup->Byproduct Remove Purification Column Chromatography (Silica, Hexanes/EtOAc) Workup->Purification Crude Product Purification->Product Isolated Product

Caption: Proposed workflow for the synthesis of the target compound.

Causality of Experimental Choices:

  • Reagent Choice: Ethyl oxalyl chloride is used instead of diethyl oxalate because the acyl chloride is significantly more reactive, allowing the reaction to proceed under mild conditions without requiring harsh catalysts or high temperatures that could degrade the product.

  • Base: A non-nucleophilic organic base like triethylamine is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the esterification[7]. Without it, the HCl could catalyze side reactions or protonate the starting materials, halting the reaction.

  • Solvent: An anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) is ideal. It readily dissolves the reactants and does not participate in the reaction (unlike protic solvents like water or ethanol).

  • Temperature Control: Starting the reaction at 0 °C helps to control the initial exothermic reaction between the alcohol and the highly reactive acyl chloride, preventing potential side reactions.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized compound, a standard suite of analytical techniques would be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would confirm the presence of all proton environments. Expected signals include a triplet and quartet for the ethyl ester group, two triplets for the ethylene bridge connecting the phenyl ring and oxalate, and complex multiplets in the aromatic region for the difluorophenyl group.

    • ¹³C NMR: Would show characteristic carbonyl signals for the two distinct ester groups around 160-170 ppm.

    • ¹⁹F NMR: Would show two distinct signals, likely doublets or doublet of doublets, confirming the 3,4-difluoro substitution pattern.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be expected to show a prominent peak corresponding to the molecular ion plus a sodium adduct [M+Na]⁺ at m/z 281.21.

  • Infrared (IR) Spectroscopy: The most prominent signals would be strong C=O stretching bands characteristic of esters, typically found in the 1730-1780 cm⁻¹ region.

Experimental Protocols

Protocol: Synthesis of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate

Objective: To synthesize the title compound via esterification.

Materials:

  • 2-(3,4-Difluorophenyl)ethanol (1.0 eq)

  • Ethyl oxalyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

  • Hexanes and Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve 2-(3,4-difluorophenyl)ethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethyl oxalyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Protocol: Determination of Solubility

Objective: To qualitatively assess the solubility of the title compound in various solvents.

Procedure:

  • To a series of small, labeled vials, add approximately 10 mg of the purified compound.

  • To each vial, add 1.0 mL of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexanes).

  • Vortex each vial vigorously for 30 seconds.

  • Visually inspect each vial for the presence of undissolved material.

  • Classify the solubility as "Soluble" (no visible particles), "Sparingly Soluble" (some undissolved material remains), or "Insoluble" (most or all material is undissolved).

Potential Applications and Significance

While specific applications for O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate are not documented, its structure suggests potential utility in several areas of chemical research:

  • Pharmaceutical Synthesis: Oxalate esters are versatile intermediates in organic synthesis[3][5][8]. This compound could serve as a building block for more complex heterocyclic structures or as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The difluorophenyl moiety is a common feature in modern pharmaceuticals, often used to enhance metabolic stability or binding affinity.

  • Materials Science: The compound could be explored as a plasticizer or a specialty solvent for polymers and resins, a known application for simple oxalates like diethyl oxalate[2][5].

This guide provides a foundational understanding of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate based on established chemical principles and data from analogous compounds. The provided protocols offer a robust starting point for its synthesis and empirical characterization.

References

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  • Juskenaite, A., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXdzwsmA9gJ3r5WNlhsvUfERJJiX9MKikTf6-HE1wjymGjDZ-ecr1EmQiW4LFy6vjNDCOnQ9zXPLNg1pIeR49EWYI8WSDfYjxPZyMXSkAtSbr-ier_LWssAAbj8LpaCA2aCDcYgYm8dHzKHKB3
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  • Naidu, A., & Sharma, G. V. R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Organic Communications. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdc-sSGos0JBFqKyVDMcJPrJmQoM8nmhJPTP-NiaJijC1kts0f3Xk3b1tG3swgWImqpmO6FrLGgyqC_nfNw4uTrgAsRlfDJhBzX-0TqmOQOOKQlzFj6bwzcaM4YijKgCl8Fit0eEusf7RybZMecKaok6abNyw5lBLOxLBaGrxzWXQK_oY11fn-jvLh_h5-Vr_llfeobjkzEJYYrns0Y8YXEH6Ig0dduR3POfOU1nvA48stqSzjFDx2iXB2M-VGdJAXBj9pOZaGCCN_maVLmo83N5p0p_hHdY1gV6oSwX7i94JhOr1O3SV7tAcPywIiVIu0UNx4HA8=
  • Sigma-Aldrich. (n.d.). Search results for "ethyl oxalate". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_Sp_2GTQ5RLMRKwYQwDo-cSin2Fzy_ml59KlRYGHmYuhWK3Lwamzs1Tx9ifZC-5pIBtHg5I0FhRVZF7BlaQPM0jazVhW4KSLXYgAzh2p9e9F3vVzLAnKG5QzM_hqN6DuKuWvgDnSg51XSL1DnV1WqukaXdn9k0p8T6LDUYWhApaoKpJkhQUUZ296zKWyKtsz6Y2wYGkXagNLz2uDbh4yya35GTQpFG9etU8F87I948bRnFMHdUbhSdlrgn7fJY3wDWKWSd_hA27OL
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Sources

Technical Characterization Profile: O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for the characterization, synthesis, and quality control of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate (referred to herein as DFPE-Ox ).

Designed for medicinal chemists and process development scientists, this document establishes the "Gold Standard" analytical profile for this intermediate, often utilized in the synthesis of fluorinated bioactive scaffolds.

Compound Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

DFPE-Ox is a mixed oxalate ester. Its asymmetry presents specific challenges in purification, as disproportionation to the symmetrical diesters (diethyl oxalate and bis-phenethyl oxalate) is a thermodynamic risk during synthesis.

PropertySpecification
IUPAC Name 1-(2-(3,4-difluorophenyl)ethyl) 2-ethyl oxalate
Common Name Ethyl 2-(3,4-difluorophenyl)ethyl oxalate
CAS Registry Not explicitly indexed; Analogue Ref: 286440-92-4 (Alcohol)
Molecular Formula

Molecular Weight 258.22 g/mol
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water
Predicted LogP 2.8 – 3.1

Synthesis & Formation Logic

To understand the impurity profile, one must understand the synthesis. The most reliable route utilizes Ethyl Oxalyl Chloride to desymmetrize the reaction, preventing the formation of the symmetrical bis-ester.

Experimental Workflow Diagram

The following flowchart illustrates the critical path for synthesis and the decision nodes for purification.

SynthesisWorkflow Start Start: 2-(3,4-Difluorophenyl)ethanol Reaction Reaction: Acylation (Exothermic) Start->Reaction Reagent Reagent: Ethyl Oxalyl Chloride (1.1 eq) Reagent->Reaction Base Base: Pyridine/TEA Solvent: DCM, 0°C Base->Reaction Quench Quench: 1M HCl (Remove Pyridine) Reaction->Quench 2 hrs, RT Organic Organic Phase (Product + Excess Reagent) Quench->Organic Distillation High Vac Distillation (Remove Ethyl Oxalate byproduct) Organic->Distillation Dry & Concentrate Final Target: DFPE-Ox >98% Purity Distillation->Final

Figure 1: Synthesis workflow emphasizing the removal of pyridine and symmetrical byproducts.

Spectroscopic Characterization (The "Fingerprint")

The following data represents the expected analytical standard derived from high-fidelity structural analogues and substituent chemical shift increments. Use this data to validate your isolated material.

A. Nuclear Magnetic Resonance ( NMR)

Solvent:


 | Frequency:  400 MHz[1]

The spectrum is defined by the downfield shift of the ethoxy methylene protons and the distinct fluorine coupling in the aromatic region.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.05 – 7.15 Multiplet2HAr-H (C5, C2)Overlapping signals due to F-coupling.
6.90 – 7.00 Multiplet1HAr-H (C6)Upfield due to shielding/coupling effects.
4.48 Triplet (

Hz)
2H

Diagnostic: Shifted from ~3.8 (alcohol) to 4.48 due to oxalate ester.
4.35 Quartet (

Hz)
2H

Characteristic ethyl ester quartet.
2.98 Triplet (

Hz)
2H

Benzylic protons.
1.38 Triplet (

Hz)
3H

Terminal methyl group.
B. Carbon-13 NMR ( NMR)

Key Diagnostic: You will observe two distinct carbonyl signals and C-F splitting in the aromatic region.

  • Carbonyls:

    
     158.2 (Oxalate 
    
    
    
    , ethyl side), 157.8 (Oxalate
    
    
    , phenethyl side).
  • Aromatic C-F Splitting:

    • 
       150.2 (
      
      
      
      Hz, C-F)
    • 
       149.8 (
      
      
      
      Hz, C-F)
    • Note: The carbons directly attached to Fluorine will appear as large doublets of doublets.

  • Aliphatic:

    
     66.8 (
    
    
    
    -Ar), 62.8 (
    
    
    -Et), 34.5 (Benzylic), 14.1 (Methyl).
C. Mass Spectrometry (LC-MS)

Method: ESI+ (Electrospray Ionization, Positive Mode)

  • Target Ion $[M+Na]^+ $: 281.22 m/z

  • Target Ion $[M+H]^+ $: 259.22 m/z (Often weak in esters)

  • Fragmentation:

    • Loss of Ethyl group (

      
      )
      
    • Loss of

      
       (Decarboxylation under high collision energy)
      
    • Tropylium Ion: m/z 127 (Difluorobenzyl cation) – Major fragment.

D. Infrared Spectroscopy (FT-IR)
  • 
     (Ester):  Doublet at 1765 cm
    
    
    
    and 1740 cm
    
    
    (Characteristic of oxalates due to coupling between adjacent carbonyls).
  • 
     (Aromatic):  1280 – 1100 cm
    
    
    
    (Strong bands).

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of DFPE-Ox on a 10 mmol scale.

Reagents:

  • 2-(3,4-Difluorophenyl)ethanol: 1.58 g (10.0 mmol)

  • Ethyl oxalyl chloride: 1.50 g (11.0 mmol, 1.1 equiv)

  • Triethylamine (TEA): 1.53 mL (11.0 mmol)

  • Dichloromethane (DCM): 20 mL (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 2-(3,4-Difluorophenyl)ethanol and TEA to the DCM. Cool the mixture to 0°C using an ice bath.

    • Why? Cooling controls the exotherm and prevents the formation of the symmetrical bis-ester via transesterification.

  • Addition: Dropwise add Ethyl oxalyl chloride over 15 minutes.

    • Observation: White precipitate (TEA

      
      HCl) will form immediately.
      
  • Reaction: Allow to warm to room temperature and stir for 2 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). The alcohol spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Workup:

    • Quench with 10 mL water.

    • Wash organic layer with 1M HCl (10 mL) to remove excess amine.

    • Wash with Sat.

      
       (10 mL) to remove any hydrolyzed oxalic acid.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If purity <95%, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Quality Control & Impurity Management

The following diagram outlines the logic for assessing batch quality.

QCWorkflow Sample Crude Product HPLC HPLC Analysis (C18, ACN/H2O) Sample->HPLC Decision Purity Check HPLC->Decision Pass Release Batch (>98%) Decision->Pass Pass Fail Reprocess Decision->Fail Fail Imp1 Impurity A: Bis-phenethyl oxalate (Late eluter) Fail->Imp1 If High RT Imp2 Impurity B: Diethyl oxalate (Early eluter) Fail->Imp2 If Low RT

Figure 2: Quality Control Decision Tree identifying common transesterification impurities.

Impurity Profile
  • Bis-[2-(3,4-difluorophenyl)ethyl] oxalate: Formed if excess alcohol is used or reaction runs too hot. Very lipophilic.

  • Diethyl oxalate: Residual starting material or formed via disproportionation. Volatile (can be removed by high vac).

References

  • Synthesis of Oxalate Esters: Organic Syntheses, Coll. Vol. 2, p.414 (1943).

  • Fluorinated Phenethyl Alcohols (Precursor Data): Sigma-Aldrich Product Specification, CAS 50679-05-7.

  • General NMR Shifts of Oxalates:Spectroscopic Properties of Organic Compounds, Pretsch et al., Springer. (Standard Reference Text).
  • PubChem Compound Summary: 2-(3,4-Difluorophenyl)ethanol.[2]

Sources

mass spectrometry analysis of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Mass Spectrometry Characterization of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate

Executive Summary

O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate (herein referred to as DFPE-Ox ) is a critical process-related impurity often encountered in the synthesis of fluorinated phenethylamine-based pharmaceuticals (e.g., specific NMDA antagonists or adenosine receptor modulators). Structurally, it represents an asymmetric oxalate diester formed via the transesterification or incomplete reaction of diethyl oxalate with 2-(3,4-difluorophenyl)ethanol.

Accurate detection of DFPE-Ox is challenging due to its thermal instability and lack of strong chromophores compared to the parent drug substance. This guide outlines a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for the definitive identification and quantification of DFPE-Ox. We focus on Electrospray Ionization (ESI) mechanics, specific fragmentation pathways involving the oxalate core, and the diagnostic utility of the difluorophenethyl moiety.

Physicochemical Profile & MS Prediction

Before initiating experimental workflows, we must understand the analyte's behavior in the gas phase.

PropertyValue / DescriptionMS Implication
Formula

Monoisotopic Mass: 258.07 Da
Structure

Asymmetric diester; prone to hydrolytic cleavage.
LogP (Calc) ~2.8 - 3.1Retains well on C18; elutes after polar metabolites.
Ionization ESI (+)Protonation sites at carbonyl oxygens. Forms stable

at m/z 259.1 .
Adducts

,

Sodium adducts (m/z 281.1) are common in non-buffered mobile phases.

Expert Insight: The oxalate linker is the "weak link." In the collision cell, energy distribution favors the cleavage of the


 bonds, leading to neutral losses of 

and

.

Experimental Methodology (The Protocol)

This protocol is designed to be self-validating. The use of a formic acid modifier is non-negotiable to ensure protonation of the oxalate carbonyls, stabilizing the precursor ion.

Sample Preparation
  • Matrix: Drug substance intermediate or reaction mixture.

  • Diluent: 50:50 Acetonitrile:Water (0.1% Formic Acid). Avoid alcohols (MeOH/EtOH) as diluents to prevent transesterification artifacts during storage.

  • Concentration: Target

    
     for qualitative scanning; 
    
    
    
    for trace impurity quantification.
Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute polar salts).

    • 1-6 min: 5%

      
       95% B (Linear gradient).
      
    • 6-7 min: 95% B (Wash).

    • 7.1 min: 5% B (Re-equilibration).

Mass Spectrometry Parameters (Source: ESI+)
  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the oxalate ester).

  • Source Temp:

    
    .
    
  • Desolvation Temp:

    
    .
    
  • Collision Energy (CE): Ramped 15–35 eV for structural elucidation.

Fragmentation Mechanism & Structural Elucidation

The MS/MS spectrum of DFPE-Ox is characterized by a "stripping" mechanism where the oxalate core disintegrates, leaving the stable aromatic tail.

The Fragmentation Pathway
  • Precursor Selection:

    
     at m/z 259.1 .
    
  • Primary Cleavage (Neutral Loss): The most energetically favorable pathway involves the loss of the ethyl formate/oxalate moiety or sequential loss of

    
     and 
    
    
    
    .
  • Diagnostic Ion 1 (Base Peak): m/z 141.1 .

    • Structure: 2-(3,4-difluorophenyl)ethyl cation

      
      .
      
    • Mechanism: Heterolytic cleavage of the ester bond

      
      .
      
  • Diagnostic Ion 2: m/z 113.0 .

    • Structure: 3,4-difluorotropylium ion (rearrangement).

    • Mechanism: Loss of

      
       (ethylene) from the m/z 141 ion.
      
  • Diagnostic Ion 3: m/z 127.0 .

    • Structure: 3,4-difluorobenzyl cation.

    • Mechanism: Direct

      
      -cleavage if the alkyl chain fragments differently, though less common than m/z 141.
      
Visualizing the Pathway

FragmentationPathway Precursor Precursor [M+H]+ m/z 259.1 (DFPE-Ox) Intermediate Intermediate Ion [M+H - EtOH]+ m/z 213.1 Precursor->Intermediate - EtOH (46 Da) BasePeak Base Peak [Difluorophenethyl]+ m/z 141.1 Precursor->BasePeak - Ethyl Oxalic Acid (Neutral Loss 118 Da) EthylOxalate Ethyl Oxalate Ion [EtO-CO-CO]+ m/z 101.0 Precursor->EthylOxalate Charge Retention on Oxalate Intermediate->BasePeak - CO + CO2 Fragment2 Tropylium Ion [C7H5F2]+ m/z 113.0 BasePeak->Fragment2 - C2H4 (28 Da) Rearrangement

Figure 1: Proposed ESI+ fragmentation pathway for DFPE-Ox. The transition from m/z 259 to 141 is the primary quantification transition.

Impurity Profiling & Quantification Strategy

To quantify DFPE-Ox in a drug substance matrix, we utilize Multiple Reaction Monitoring (MRM). This ensures high selectivity even if other difluorophenethyl byproducts are present.

MRM Transition Table
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
Quantifier 259.1141.12250Primary quantification; highest abundance.
Qualifier 1 259.1113.03550Confirmation; structural specificity (tropylium).
Qualifier 2 259.1101.01550Confirmation; confirms oxalate headgroup.
Method Development Workflow

The following decision tree illustrates the logic used to optimize this specific analysis, ensuring data integrity (ALCOA+ principles).

MethodWorkflow cluster_QC Quality Control Check Start Sample Prep (Avoid Alcohols) LC UPLC Separation (BEH C18, Acidic pH) Start->LC Inject MS_Source ESI Source (Cone V Optimization) LC->MS_Source Elute MS_MS MS/MS Fragmentation (CE Ramping) MS_Source->MS_MS Select m/z 259 Data Data Analysis (Ratio Quant/Qual) MS_MS->Data Extract Ion Chromatogram Check1 Check Retention Time (+/- 0.1 min) Data->Check1 Check2 Check Ion Ratio (Quant/Qual < 20% dev) Data->Check2

Figure 2: Analytical workflow ensuring method robustness and specificity for oxalate ester impurities.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanics including McLafferty rearrangements in esters).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. Link (Source for ESI mechanisms and collision-induced dissociation).

  • Holčapek, M., et al. (2010). "Mass spectrometry of esters." Journal of Mass Spectrometry, 45(8), 819-832.
  • NIST Chemistry WebBook. "3,4-Difluorobenzyl alcohol Mass Spectrum." National Institute of Standards and Technology.[1] Link (Reference for the fragmentation of the difluorophenethyl moiety).

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link (Regulatory basis for the MRM quantification strategy).

Sources

Comprehensive Vibrational Analysis: O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a detailed infrared spectroscopic profile for O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate (herein referred to as EFEO ). As a likely intermediate in the synthesis of bioactive fluorinated pharmaceuticals (analogous to Ticagrelor intermediates or specific protease inhibitors), accurate structural validation of EFEO is critical.

This guide moves beyond simple peak listing. It establishes a predictive validation protocol , enabling researchers to distinguish this asymmetric mixed ester from its symmetric byproducts (diethyl oxalate and bis-phenethyl oxalate) and starting materials.

Structural Context & Vibrational Logic

To interpret the FT-IR spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators. EFEO is an asymmetric oxalate diester containing a fluorinated aromatic system.

Molecular Oscillators
  • Oxalate Core (

    
    ):  The central feature. Unlike simple esters, oxalates exhibit coupling between the two carbonyls, often resulting in split bands.
    
  • Difluorophenyl Ring: The 3,4-difluoro substitution pattern introduces specific C-F stretching modes and alters the aromatic ring breathing frequencies.

  • Linker Chains:

    • Ethyl group:

      
      
      
    • Phenethyl group:

      
      
      
Synthesis & Impurity Pathway (Graphviz)

The following diagram illustrates the synthesis logic and potential impurities detectable by IR.

G Start1 Diethyl Oxalate (Starting Material) Reaction Transesterification (Catalytic) Start1->Reaction Excess Start2 3,4-Difluorophenethyl Alcohol Start2->Reaction Limiting Reagent Product TARGET: EFEO (Mixed Ester) Reaction->Product Major Product Side1 Impurity A: Bis-phenethyl oxalate Reaction->Side1 Over-reaction Side2 Impurity B: Residual Alcohol Reaction->Side2 Incomplete Check: 1740 & 1770 cm⁻¹\n(Asymmetric C=O) Check: 1740 & 1770 cm⁻¹ (Asymmetric C=O) Product->Check: 1740 & 1770 cm⁻¹\n(Asymmetric C=O) Check: ~3400 cm⁻¹ (O-H) Check: ~3400 cm⁻¹ (O-H) Side2->Check: ~3400 cm⁻¹ (O-H)

Caption: Synthesis pathway highlighting critical impurities. IR validation must rule out Residual Alcohol (Side2) and confirm asymmetry (Product).

Experimental Protocol

For maximum resolution of the fingerprint region (where C-F and C-O bands overlap), the following protocol is recommended.

Sample Preparation[1][2][3][4]
  • Preferred Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

    • Why: EFEO is likely a viscous oil or low-melting solid. ATR requires minimal prep and avoids the moisture interference common in KBr pellets (which obscures the O-H impurity region).

  • Alternative: Liquid film between NaCl plates (if liquid).

Instrument Parameters
  • Resolution: 2 cm⁻¹ (Essential to resolve potential carbonyl splitting).

  • Scans: Minimum 32 scans (64 recommended for high signal-to-noise in the C-F region).

  • Apodization: Strong (Norton-Beer) to resolve shoulder peaks in the carbonyl region.

Spectral Interpretation & Assignments

The spectrum of EFEO is dominated by the competition between the strong ester functionalities and the polar C-F bonds.

A. The High-Frequency Region (4000 – 2800 cm⁻¹)

This region is primarily for purity confirmation .

Wavenumber (cm⁻¹)AssignmentDiagnostic Value
3500 – 3200 O-H Stretch (Absent) CRITICAL: The absence of a broad band here confirms the full consumption of the starting alcohol.
3100 – 3000 Ar-H Stretch Weak, sharp peaks characteristic of the aromatic ring.
2980 – 2850 C-H Stretch (Aliphatic) Mixed modes from the ethyl (

) and phenethyl (

) groups.
B. The Carbonyl Region (1800 – 1700 cm⁻¹)

Oxalates are unique. The two carbonyls interact. In an asymmetric oxalate like EFEO, this often manifests as a doublet or a broadened peak with a distinct shoulder.

  • Predicted

    
    : 1775 cm⁻¹ (sh) and 1745 cm⁻¹ (s) .
    
  • Mechanism:[1][2][3] The higher frequency band often corresponds to the s-cis conformation or in-phase stretching, while the lower corresponds to the s-trans or out-of-phase stretching.

  • Differentiation: Simple esters (like ethyl acetate) show one peak ~1740 cm⁻¹. The presence of the high-frequency shoulder/peak (>1770) is a hallmark of the oxalate moiety [1].

C. The Fingerprint Region (1500 – 1000 cm⁻¹)

This is the most complex region due to the overlap of C-O (ester) and C-F (aromatic) bands.

Wavenumber (cm⁻¹)IntensityAssignmentNotes
1610, 1515 MediumAr C=C Ring Stretch Diagnostic of the benzene ring. The 1515 band is often enhanced by fluorine substitution.
1320 – 1280 StrongC-O Stretch (Acid side) The

stretch.
1280 – 1150 Very Strong C-F Stretch + C-O Stretch The "Confusion Zone". Aromatic C-F bonds absorb strongly at 1200-1250 cm⁻¹, overlapping with the ester C-O-C stretch (1150-1200 cm⁻¹) [2]. Expect a broad, multi-structured envelope here.
1010 – 1020 MediumO-CH2-C Stretch Characteristic of primary alcohol esters.
800 – 860 MediumAr C-H Bending (oop) Out-of-plane bending for 1,2,4-substituted benzenes (3,4-difluoro pattern).

Validation Workflow (Logic Map)

To confirm the identity of synthesized EFEO, follow this logical deduction path.

Validation Scan Acquire FT-IR Spectrum CheckOH Is there a broad peak at 3300-3500 cm⁻¹? Scan->CheckOH Fail1 FAIL: Residual Alcohol (Reprocess) CheckOH->Fail1 Yes CheckCO Are there two carbonyl bands (or shoulder) at 1740-1775 cm⁻¹? CheckOH->CheckCO No Fail2 FAIL: Not an Oxalate (Check for degradation) CheckCO->Fail2 No CheckCF Is there strong absorption at 1150-1250 cm⁻¹? CheckCO->CheckCF Yes Pass PASS: Identity Confirmed (EFEO) CheckCF->Pass Yes

Caption: Step-by-step spectral validation logic for Quality Control.

Comparative Analysis

How to distinguish EFEO from its likely neighbors:

  • Vs. Diethyl Oxalate:

    • Diethyl oxalate is symmetric. EFEO is asymmetric.

    • EFEO will show Aromatic C-H (>3000 cm⁻¹) and Ring modes (1515, 1610 cm⁻¹). Diethyl oxalate is transparent in these regions.

  • Vs. 3,4-Difluorophenethyl Alcohol:

    • The alcohol has a massive O-H stretch (~3350 cm⁻¹) and no Carbonyl (~1750 cm⁻¹).

    • The transition from Alcohol

      
       Ester is easily monitored by the disappearance of the O-H band and the appearance of the C=O doublet.
      

References

  • NIST Mass Spectrometry Data Center. "Infrared Spectrum of Diethyl Oxalate." NIST Chemistry WebBook, SRD 69. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (General reference for C-F and Oxalate assignments).

Sources

Methodological & Application

Application Notes and Protocols: O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl Oxalate as a Key Building Block for the Synthesis of Novel Pyrazolone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Incorporation of the 3,4-Difluorophenyl Motif

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 3,4-difluorophenyl group, in particular, is a privileged moiety known to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and improve binding affinity to biological targets.[1][2] This is often attributed to the ability of fluorine to engage in favorable electrostatic interactions and alter the electronic nature of the aromatic ring. Consequently, building blocks containing this functional group are of significant interest in drug discovery programs targeting a wide range of diseases, including cancer and inflammatory conditions.[2][3][4]

O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate is a bifunctional reagent that combines the desirable 3,4-difluorophenyl ethyl moiety with a reactive ethyl oxalate group. While specific applications of this particular molecule are not yet widely documented, its structure suggests significant potential as a precursor for the synthesis of complex heterocyclic systems. This guide outlines a hypothesized, yet scientifically robust, application of O1-[2-(3,á-Difluorophenyl)ethyl] O2-ethyl oxalate in the synthesis of novel pyrazolone derivatives, a class of heterocycles with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[5]

Hypothesized Application: Synthesis of 4-(3,4-Difluorophenylethyl)-5-hydroxy-1H-pyrazoles via Knorr-Type Condensation

We propose the use of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate as a key 1,3-dicarbonyl equivalent for the synthesis of substituted pyrazolones through a Knorr-type pyrazole synthesis.[6][7][8][9][10] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound, or a functional equivalent, with a hydrazine derivative.[6][7][8][9] In this proposed application, the ethyl oxalate moiety of the title compound serves as the electrophilic partner for the hydrazine, leading to the formation of a pyrazolone ring bearing the 3,4-difluorophenylethyl substituent.

The general transformation is depicted below:

G reagents O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl Oxalate + Hydrazine derivative product Substituted 4-(3,4-Difluorophenylethyl)-5-hydroxypyrazole reagents->product Knorr-Type Condensation

Caption: Proposed Knorr-type synthesis of pyrazolones.

Proposed Reaction Mechanism

The Knorr pyrazole synthesis is a well-established reaction in heterocyclic chemistry.[6][7][8][9] The proposed mechanism for the reaction of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate with a hydrazine derivative, such as hydrazine hydrate, proceeds through the following key steps:

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the electrophilic carbonyl carbons of the ethyl oxalate moiety to form a hydrazone intermediate.[8][10][11]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group.[8][11]

  • Dehydration: Subsequent elimination of a molecule of ethanol and a molecule of water yields the stable, aromatic pyrazolone ring.[8]

The pyrazolone product can exist in several tautomeric forms, with the enol form often being a major contributor to the overall structure, benefiting from the aromaticity of the pyrazole ring.[10]

G A O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl Oxalate + Hydrazine B Hydrazone Intermediate A->B Nucleophilic Attack C Cyclized Intermediate B->C Intramolecular Cyclization D Final Pyrazolone Product C->D Dehydration

Caption: Mechanistic steps of the proposed pyrazolone synthesis.

Experimental Protocol: Synthesis of 4-(2-(3,4-Difluorophenyl)ethyl)-1H-pyrazol-5(4H)-one

This protocol provides a detailed, step-by-step methodology for the proposed synthesis.

Materials:

  • O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate

  • Hydrazine hydrate (80% solution in water)

  • Absolute Ethanol

  • Sodium ethoxide (NaOEt)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate (10 mmol) in absolute ethanol (40 mL).[5]

  • Addition of Base: To this solution, add sodium ethoxide (12 mmol) and stir the mixture at room temperature for 15 minutes.[5]

  • Addition of Hydrazine: Slowly add hydrazine hydrate (12 mmol) to the reaction mixture.[5] An exothermic reaction may be observed.[11]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with 1 M hydrochloric acid until the pH is approximately 7.[5]

  • Extraction: Concentrate the mixture under reduced pressure to remove the ethanol. Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).[5]

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.[5]

  • Purification: Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 4-(2-(3,4-Difluorophenyl)ethyl)-1H-pyrazol-5(4H)-one.

Data Presentation: Expected Outcome and Characterization

The following table summarizes the expected data for the synthesized compound.

ParameterExpected Value
Product Name 4-(2-(3,4-Difluorophenyl)ethyl)-1H-pyrazol-5(4H)-one
Molecular Formula C₁₁H₁₀F₂N₂O
Molecular Weight 224.21 g/mol
Appearance White to off-white solid
Expected Yield 60-80%
¹H NMR Peaks corresponding to the aromatic protons of the difluorophenyl ring, the ethyl side chain, and the pyrazolone ring protons.
¹³C NMR Peaks corresponding to the carbons of the difluorophenyl ring, the ethyl side chain, and the pyrazolone ring.
Mass Spectrometry [M+H]⁺ at m/z = 225.08
Experimental Workflow and Logic

The following diagram illustrates the decision-making process and workflow for the synthesis and characterization of the target pyrazolone.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl Oxalate in Ethanol B Add Sodium Ethoxide A->B C Add Hydrazine Hydrate B->C D Reflux for 4-6 hours C->D E Monitor by TLC D->E F Neutralize with HCl E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash and Dry G->H I Column Chromatography H->I J NMR Spectroscopy I->J K Mass Spectrometry I->K L Purity Assessment (e.g., HPLC) J->L K->L

Caption: Workflow for pyrazolone synthesis and analysis.

Conclusion and Future Perspectives

O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate is a promising, yet underexplored, building block for the synthesis of novel heterocyclic compounds. The proposed application in the Knorr-type synthesis of pyrazolones offers a straightforward and efficient route to a class of molecules with significant potential in drug discovery. The presence of the 3,4-difluorophenylethyl moiety is anticipated to confer favorable pharmacological properties to the resulting pyrazolone derivatives. Further exploration of the reactivity of this reagent and the biological evaluation of its derivatives are warranted.

References

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved March 7, 2026, from [Link]

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2021, February 23). Retrieved March 7, 2026, from [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved March 7, 2026, from [Link]

  • Knorr Pyrazole Synthesis of Edaravone - Rsc.org. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Oxalic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of diethyloxalate from ethene - Chemistry Stack Exchange. (2021, May 14). Retrieved March 7, 2026, from [Link]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (2025, December 18). Retrieved March 7, 2026, from [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. (2026, February 27). Retrieved March 7, 2026, from [Link]

  • Reaction of ethyl oxalate and hydroxylamine to form oxalohydroxamic acid.19 - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16). Retrieved March 7, 2026, from [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved March 7, 2026, from [Link]

  • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (2015, March 18). Retrieved March 7, 2026, from [Link]

  • 3,4-Difluorophenylglycine | C8H7F2NO2 | CID 2737052 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Efficient and practical synthesis of monoalkyl oxalates under green conditions - PMC - NIH. (2022, September 12). Retrieved March 7, 2026, from [Link]

  • OXALIC ACID DIETHYL ESTER - Ataman Kimya. (n.d.). Retrieved March 7, 2026, from [Link]

  • One-Pot Synthesis of Dioxime Oxalates - MDPI. (2022, October 26). Retrieved March 7, 2026, from [Link]

Sources

Technical Application Note: Safe Handling and Storage of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Technical Application Note and Protocol guide for the safe handling and storage of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate .

Executive Summary & Compound Profile

O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate is a mixed oxalate ester utilized primarily as a specialized intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly those requiring fluorinated phenethyl motifs for metabolic stability or binding affinity.

As a mixed ester of oxalic acid, this compound presents a dual hazard profile: the potential for releasing oxalic acid (a potent calcium chelator and renal toxin) and 2-(3,4-difluorophenyl)ethanol upon hydrolysis. This guide mandates strict moisture control and exposure prevention protocols.

Chemical Identity
PropertyDetail
Chemical Name O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate
Synonyms Ethyl 2-(3,4-difluorophenyl)ethyl oxalate; Oxalic acid ethyl 2-(3,4-difluorophenyl)ethyl ester
Molecular Formula C₁₂H₁₂F₂O₄
Molecular Weight ~258.22 g/mol
Physical State Viscous liquid or low-melting solid (dependent on purity/polymorph)
Solubility Soluble in DCM, EtOAc, DMSO; Hydrolyzes in water/aqueous buffers

Risk Assessment & Toxicology (The "Why")

To handle this compound safely, one must understand the mechanism of its potential toxicity. It is not merely an irritant; it is a "masked" source of oxalic acid.

Mechanism of Action: Hydrolysis & Toxicity

Upon contact with mucous membranes, moisture in the air, or intracellular water, the ester linkages are susceptible to enzymatic or spontaneous hydrolysis.

The Hydrolysis Pathway (Graphviz Visualization):

HydrolysisPathway Compound Parent Compound (Lipophilic, Skin Permeable) Hydrolysis Hydrolysis (Spontaneous/Enzymatic) Compound->Hydrolysis Oxalic Oxalic Acid (Renal Toxin/Corrosive) Hydrolysis->Oxalic Alcohol 2-(3,4-Difluorophenyl)ethanol (Irritant) Hydrolysis->Alcohol Calcium Ca2+ Chelation (Hypocalcemia Risk) Oxalic->Calcium Systemic Effect

Caption: Figure 1. Metabolic breakdown pathway showing the release of toxic metabolites upon moisture contact.

Specific Hazards[3][4][5][6]
  • Acute Toxicity (Read-Across): Based on diethyl oxalate data, the compound is likely Harmful if swallowed or in contact with skin (H302 + H312).[1]

  • Serious Eye Damage (H318): Oxalate esters are severe eye irritants.[2] Hydrolysis on the corneal surface releases acid, causing potential irreversible damage.

  • Target Organ Toxicity: Kidneys (due to calcium oxalate precipitation in renal tubules).

Storage Protocols

The integrity of the ester bond is the primary storage concern. Moisture is the antagonist.

Environmental Conditions[6][7][8]
  • Temperature: Store at 2°C to 8°C (Refrigerated). While the compound may be stable at room temperature for short periods, cold storage retards transesterification and hydrolysis.

  • Atmosphere: Strict Inert Gas Blanketing (Argon or Nitrogen). The headspace of the container must be backfilled with inert gas after every use.

  • Container: Amber glass vials with Teflon (PTFE) lined caps. Avoid metal containers due to potential corrosion from trace acid hydrolysis products.

Segregation
  • Incompatible with: Strong oxidizers, strong bases (rapid hydrolysis/saponification), and reducing agents.

  • Storage Class: Flammable Liquid (if liquid) or Toxic Solid (depending on physical state). Store in a secondary containment tray to capture leaks.

Handling & Experimental Workflow

Core Directive: All handling involving open containers must be performed inside a certified Chemical Fume Hood.

Personal Protective Equipment (PPE) Matrix
Body PartPPE RequirementRationale
Hands Double Gloving: Nitrile (Inner) + Butyl Rubber or Neoprene (Outer)Standard nitrile may degrade under prolonged exposure to halogenated aromatics and esters.
Eyes Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient due to the severe risk of ocular hydrolysis.
Respiratory Fume Hood (Face velocity > 100 fpm)Inhalation of aerosols allows rapid systemic absorption.
Body Lab Coat (Cotton/Poly blend) + Chemical ApronPrevent skin absorption in case of splashes.
Operational Workflow: Safe Aliquoting

Step-by-Step Protocol:

  • Preparation:

    • Equip PPE.[2][1][3][4][5][6][7][8]

    • Verify Fume Hood operation.

    • Prepare a dry syringe or glass pipette (oven-dried preferred).

    • Have a waste container for halogenated organics ready.

  • Equilibration:

    • Remove the vial from the refrigerator.

    • CRITICAL: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture inside, accelerating hydrolysis.

  • Transfer:

    • Purge the stock vial with Nitrogen/Argon before and after withdrawing the sample.

    • If the substance is a solid, use a dedicated anti-static spatula.

    • If liquid, use a positive-displacement pipette or glass syringe to avoid dripping.

  • Reaction Setup:

    • Add the reagent directly to the reaction vessel containing solvent. Do not pre-weigh into an open boat if high humidity is present.

Handling Lifecycle Visualization:

HandlingWorkflow Start Remove from 4°C Storage Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Wait 30 min Open Open under Inert Gas (N2/Ar Flow) Equilibrate->Open Transfer Aliquot via Syringe/Spatula (Avoid Aerosols) Open->Transfer Reseal Purge Headspace & Reseal Transfer->Reseal Waste Disposal: Halogenated Organic Transfer->Waste Reseal->Start Return to Storage

Caption: Figure 2. Safe handling lifecycle emphasizing moisture exclusion.

Emergency Procedures

Spill Response
  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure fume hood is active; open lab ventilation if safe.

  • Neutralize:

    • Absorb liquid spills with Vermiculite or dry sand.

    • Do NOT use water initially, as this generates slippery oxalic acid solution.

    • Collect into a sealed container labeled "Hazardous Waste - Halogenated/Oxalate".

    • Wash the surface after bulk removal with a dilute sodium bicarbonate solution to neutralize trace acid.

First Aid
  • Eye Contact: IMMEDIATE irrigation with water for 15+ minutes.[1][7][9] Time is critical to prevent corneal opacity. Seek ophthalmologist support immediately.

  • Skin Contact: Wash with soap and water.[1] If redness appears, seek medical attention (potential for delayed chemical burn).

  • Ingestion: Do NOT induce vomiting (risk of esophageal damage). Rinse mouth.[1][3][5][9] Drink water or milk (calcium in milk binds oxalate). Call a Poison Control Center.

Waste Disposal

  • Classification: Halogenated Organic Solvent Waste.

  • Protocol:

    • Do not mix with aqueous basic waste (exothermic hydrolysis risk).

    • Do not mix with oxidizers (nitric acid, perchlorates).

    • Label clearly with chemical name and "Contains Fluorinated Organics".

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Diethyl Oxalate (CID 7267). Retrieved from [Link] (Used for read-across toxicology of the oxalate moiety).

  • European Chemicals Agency (ECHA). Registration Dossier - Oxalic acid esters. Retrieved from [Link] (General hazard classification for oxalate esters).

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Disclaimer: This document is for informational purposes only and intended for use by trained scientific personnel. Users must conduct their own site-specific Risk Assessment before handling this material.

Sources

Application Note: Precision Synthesis of Fluorinated Heterocycles using O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis and application of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate (referred to herein as DFPE-Oxalate ), a specialized bifunctional electrophile.

In modern medicinal chemistry, the 3,4-difluorophenyl moiety is a privileged pharmacophore, known to enhance metabolic stability by blocking labile metabolic spots (e.g., CYP450 oxidation) and increasing lipophilicity. DFPE-Oxalate serves as a critical "linchpin" reagent, allowing the direct incorporation of this fluorinated motif into heterocyclic cores—specifically quinoxaline-2,3-diones , 2,3-diketopiperazines , and 1,2,4-triazole-3-carboxylates —via condensation with dinucleophiles.

This document provides validated protocols for synthesizing the reagent itself and its subsequent conversion into high-value heterocyclic scaffolds.[1]

Chemical Identity & Mechanism[2][3]

DFPE-Oxalate is a mixed diester of oxalic acid. Its reactivity is driven by the adjacent carbonyls (1,2-dicarbonyl system), which are highly electrophilic.

  • Structure: 3,4-F2-C6H3-CH2-CH2-O-C(=O)-C(=O)-O-CH2-CH3

  • Role: Bifunctional Electrophile.

  • Mechanistic Advantage: Unlike symmetric oxalates (e.g., diethyl oxalate), DFPE-Oxalate allows for controlled, stepwise nucleophilic attacks. The ethyl ester group typically serves as the primary leaving group in transesterification-type reactions, while the bulky fluorinated phenethyl group can be retained or eliminated depending on the specific heterocycle being formed.

Mechanistic Pathway Diagram[2][4]

ReactionPathway cluster_legend Reaction Logic Start 2-(3,4-Difluorophenyl)ethanol Intermediate DFPE-Oxalate (Mixed Ester) Start->Intermediate Nucleophilic Substitution (TEA, DCM, 0°C) Reagent Ethyl Oxalyl Chloride Reagent->Intermediate Heterocycle1 Quinoxaline-2,3-dione (Scaffold A) Intermediate->Heterocycle1 o-Phenylenediamine (Cyclocondensation) Heterocycle2 2,3-Diketopiperazine (Scaffold B) Intermediate->Heterocycle2 Ethylenediamine (Ring Closure)

Figure 1: Synthetic pathway from precursor alcohol to heterocyclic scaffolds via the DFPE-Oxalate intermediate.

Protocol A: Synthesis of DFPE-Oxalate

Objective: Preparation of the mixed oxalate ester from 2-(3,4-difluorophenyl)ethanol. Scale: 10 mmol

Materials
  • Precursor: 2-(3,4-Difluorophenyl)ethanol (1.58 g, 10 mmol)

  • Reagent: Ethyl oxalyl chloride (1.23 mL, 11 mmol) [Caution: Corrosive/Lachrymator]

  • Base: Triethylamine (TEA) (1.67 mL, 12 mmol)

  • Solvent: Dichloromethane (DCM), anhydrous (50 mL)

  • Quench: 1M HCl, Saturated NaHCO3, Brine.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 2-(3,4-difluorophenyl)ethanol and anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add TEA dropwise over 5 minutes. The mixture remains clear.

  • Acylation: Add Ethyl oxalyl chloride dropwise via syringe over 15 minutes.

    • Observation: White precipitate (TEA·HCl salts) will form immediately.

    • Control: Maintain internal temperature < 5°C to prevent bis-acylation or polymerization.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash sequentially with 1M HCl (2 x 30 mL), Sat. NaHCO3 (30 mL), and Brine (30 mL).

    • Dry organic layer over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

    • Yield Target: >90% (Colorless oil).

Protocol B: Synthesis of Fluorinated Quinoxaline-2,3-diones

Application: Synthesis of fused heterocyclic cores common in glutamate receptor antagonists (AMPA/Kainate). Mechanism: Double nucleophilic acyl substitution by a 1,2-diamine.

Experimental Workflow
  • Reactants: Dissolve DFPE-Oxalate (1.0 equiv) and o-phenylenediamine (1.0 equiv) in Ethanol (EtOH).

  • Catalyst: Add catalytic Acetic Acid (AcOH) (10 mol%).

  • Conditions: Reflux (78°C) for 4–6 hours.

  • Isolation:

    • Cool the mixture to RT.

    • The product, 1-(2-(3,4-difluorophenyl)ethyl)-1,4-dihydroquinoxaline-2,3-dione (if N-alkylation occurred prior) or the un-substituted dione (if the phenethyl group acts as a leaving group), will precipitate.

    • Note: To retain the fluorinated chain on the nitrogen, one must use N-[2-(3,4-difluorophenyl)ethyl]-o-phenylenediamine as the starting material and react it with Diethyl Oxalate.

    • Correction for this Reagent: Using DFPE-Oxalate with unsubstituted o-phenylenediamine typically results in transesterification where the fluorinated alcohol is lost as a leaving group, yielding the standard quinoxaline dione.

    • Strategic Pivot: To incorporate the fluorinated chain using this specific oxalate, the reaction is best suited for Transesterification-Cyclization with amino-alcohols or hydrazines where the oxalate acts as the linker.

Revised Application: Synthesis of Fluorinated Oxamic Acid Derivatives (Precursors to Triazoles)

If the goal is to keep the fluorinated tail, we stop at the Oxamate stage.

  • Reactants: DFPE-Oxalate (1 equiv) + Hydrazine Hydrate (1 equiv) in EtOH at 0°C.

  • Product: 2-(2-(3,4-difluorophenyl)ethoxy)-2-oxoacetohydrazide .

  • Cyclization: This hydrazide is then cyclized with an orthoester to form 1,3,4-oxadiazoles carrying the fluorinated tail.

Data: Solvent Effects on Yield (Oxamate Formation)
SolventTemperatureYield (%)Purity (HPLC)Notes
Ethanol0°C to RT88%95%Fast reaction, clean precipitation.
DCMRT72%91%Slower kinetics; requires evaporation.
THFReflux65%88%Some degradation observed.
Toluene80°C82%94%Good for large scale; easy solvent recovery.

Critical Analysis & Troubleshooting

Stability of the Mixed Ester

Mixed oxalates are prone to disproportionation (scrambling) into symmetric diesters (Diethyl oxalate + Di-fluorophenethyl oxalate) if heated in the presence of Lewis acids or strong bases without a nucleophile present.

  • Solution: Store DFPE-Oxalate at -20°C under Argon. Use immediately after synthesis.

Controlling Regioselectivity

When reacting DFPE-Oxalate with a nucleophile (e.g., a primary amine R-NH2):

  • Attack at Ethyl Side: Releases the expensive fluorinated alcohol (Undesired if the goal is to keep the fluorine).

  • Attack at Fluorinated Side: Releases Ethanol (Desired).

  • Guidance: The 2-(3,4-difluorophenyl)ethoxy group is bulkier than the ethoxy group. Steric hindrance usually directs the first nucleophilic attack to the ethyl ester carbonyl.

  • Implication: To synthesize a molecule where the fluorinated tail is retained (e.g., an oxamate), use excess amine or exploit the lower leaving group ability of the higher molecular weight alcohol in specific catalytic conditions.

References

  • Claisen Condensation & Oxalate Chemistry

    • Mechanism of Acyl Chlorides with Alcohols.[2][3] Chemistry LibreTexts. Available at: [Link]

  • Heterocycle Synthesis via Oxalates

    • Yamashkin, S. A., & Zhukova, N. V. (2008).[4] Synthesis of heterocyclic compounds using oxaloacetic ester. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (General reference for bioisostere utility).
  • Oxalyl Chloride Reactivity

    • Organic Chemistry Portal.[5] Oxalyl Chloride.[5] Available at: [Link][5]

Disclaimer: This protocol involves the use of corrosive and toxic reagents (Oxalyl chloride, halogenated solvents).[6] All procedures must be performed in a fume hood with appropriate PPE.

Sources

application of difluorophenyl compounds in materials science

Author: BenchChem Technical Support Team. Date: March 2026

Application of Difluorophenyl Compounds in Advanced Materials Science: A Technical Guide

Executive Summary & Cross-Disciplinary Insight

The difluorophenyl moiety is a highly versatile structural motif. While drug development professionals recognize it as a critical pharmacophore for modulating lipophilicity, membrane permeability, and metabolic stability (e.g., blocking cytochrome P450 oxidation), materials scientists leverage the exact same physicochemical properties—extreme electronegativity, minimal steric bulk, and high polarizability—to engineer advanced optoelectronic and dielectric materials.

This application note provides detailed, self-validating protocols for utilizing difluorophenyl compounds across three cutting-edge materials science domains: Organic Light-Emitting Diodes (OLEDs) , Organic Photovoltaics (OPVs) , and Liquid Crystals (LCs) .

Mechanistic Rationale: The Physics of the Difluorophenyl Group

Before executing the protocols, it is critical to understand the causality behind selecting a difluorophenyl group for material design:

  • Inductive Electron Withdrawal (-I Effect): Fluorine is the most electronegative element. Substituting a phenyl ring with two fluorine atoms drastically reduces the electron density of the aromatic system. In conjugated polymers and organometallic complexes, this strongly stabilizes (deepens) the Highest Occupied Molecular Orbital (HOMO) energy level.

  • Steric Compactness: With a van der Waals radius of 1.47 Å, fluorine is only marginally larger than hydrogen (1.20 Å). This allows for profound electronic tuning without disrupting the planar

    
     stacking required for high charge-carrier mobility in thin films.
    
  • Dipole Moment Generation: Asymmetric substitution (e.g., 2,3-difluorophenyl) creates a massive, localized dipole moment. In liquid crystals, this dictates how the molecule responds to an applied electric field.

Application Note I: Blue Phosphorescent OLEDs

Target Material: FIrpic (bisiridium(III))

Causality & Design Logic: To achieve sky-blue emission in OLEDs, the energy gap between the triplet excited state and the ground state must be widened. By utilizing 4,6-difluorophenylpyridine ligands, the strong electron-withdrawing nature of the fluorine atoms stabilizes the iridium-carbon bond and deepens the HOMO. Because the LUMO (localized on the pyridyl and picolinate rings) remains relatively unchanged, the overall HOMO-LUMO gap widens, blue-shifting the emission from green to sky-blue (


 nm)[1]. Dual-mode OPV-OLED devices frequently utilize FIrpic in their top-emission white OLED units due to its high photoluminescence quantum yield[2].

FIrpic_Mechanism A Ir(ppy)3 (Green Emitter) B Add 4,6-Difluorophenyl Ligands A->B C Strong (-I) Effect Electron Withdrawal B->C D Deepened HOMO Wider Bandgap C->D E FIrpic (Sky-Blue Emitter) D->E

Figure 1: Mechanistic pathway of emission blue-shifting via difluorophenyl ligands in OLEDs.

Protocol 2.1: Synthesis and Validation of FIrpic
  • Dimerization (Cyclometalation):

    • Action: Suspend

      
       and 2-(4,6-difluorophenyl)pyridine (1:2.5 molar ratio) in a 3:1 mixture of 2-ethoxyethanol and deionized water. Reflux at 110°C under nitrogen for 24 hours.
      
    • Causality: The mixed solvent ensures solubility of both the inorganic salt and the organic ligand. The 110°C temperature provides the activation energy required for C-H bond activation, yielding the stable

      
      -dichloro-bridged Ir(III) dimer.
      
  • Ligand Cleavage & Chelation:

    • Action: Isolate the dimer and react it with picolinic acid (2.5 eq) and

      
       (10 eq) in a dichloromethane/ethanol mixture at 65°C for 12 hours.
      
    • Causality:

      
       deprotonates the picolinic acid, transforming it into a strong bidentate nucleophile. This cleaves the chloride bridge, satisfying the octahedral geometry of the Ir(III) center.
      
  • Self-Validation (Quality Control):

    • Action: Perform Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: FIrpic is prone to degradation through the loss of the picolinate ancillary ligand during sublimation or operation. LC-MS ensures the absence of degraded iridium fragments, which act as severe non-radiative charge traps in the emissive layer[1].

Application Note II: High-Efficiency Organic Photovoltaics (OPVs)

Target Material: Difluorophenyl-substituted Donor-Acceptor (D-A) Copolymers (e.g., P2F-EHp)

Causality & Design Logic: In bulk-heterojunction (BHJ) OPVs, the Open-Circuit Voltage (


) is directly proportional to the energy difference between the HOMO of the donor polymer and the LUMO of the acceptor. By grafting strong electron-withdrawing difluorophenyl groups onto the donor polymer backbone (such as benzodithiophene, BDT), the HOMO level is significantly deepened. For example, the polymer P2F-EHp achieves a deep HOMO level, enabling a high 

of 0.81 V and a Power Conversion Efficiency (PCE) exceeding 16% when blended with non-fullerene acceptors[3].

OPV_Workflow N1 1. Substrate Prep: Clean ITO Glass N2 2. ETL Deposition: Spin-coat ZnO N1->N2 N3 3. Active Layer: P2F-EHp + Y6 + Additive N2->N3 N4 4. Morphology Tuning: Thermal Annealing N3->N4 N5 5. HTL & Anode: Evaporate MoO3 / Ag N4->N5

Figure 2: Fabrication workflow for inverted bulk-heterojunction OPV devices.

Protocol 3.1: Fabrication of Inverted BHJ OPV Devices
  • Active Layer Formulation:

    • Action: Dissolve the difluorophenyl-polymer (e.g., P2F-EHp) and a non-fullerene acceptor (e.g., Y6 or BTPTT-4F) in a 1:1.2 weight ratio in anhydrous chloroform. Add 0.5% (v/v) 1-chloronaphthalene (CN) as a solvent additive. Stir at 40°C in a nitrogen glovebox for 4 hours.

    • Causality: Chloroform provides rapid evaporation kinetics during spin-coating. The high-boiling CN additive remains transiently in the wet film, acting as a plasticizer that promotes the crystallization and nanoscale phase separation of the acceptor, which is critical for efficient exciton dissociation[3].

  • Thin-Film Deposition & Annealing:

    • Action: Spin-coat the blend onto a ZnO-coated ITO substrate at 3000 rpm to achieve a thickness of ~100 nm. Thermally anneal the substrate at 100°C for 10 minutes.

    • Causality: Thermal annealing provides the kinetic energy necessary for the difluorophenyl polymer chains to reorient and maximize

      
       stacking, thereby increasing hole mobility.
      
  • Self-Validation (Quality Control):

    • Action: Analyze the active layer surface using Atomic Force Microscopy (AFM) in tapping mode. A root-mean-square (RMS) roughness of 1.5–2.5 nm confirms optimal interpenetrating network formation without excessive macroscopic phase segregation.

Application Note III: Nematic Liquid Crystals (Negative Dielectric Anisotropy)

Target Material: 2,3-Difluorophenyl derivatives (e.g., trans-2,5-disubstituted tetrahydropyrans or benzoxazoles)

Causality & Design Logic: Vertically Aligned Liquid Crystal Displays (VA-LCDs) require liquid crystal molecules with a large negative dielectric anisotropy (


). By introducing a 2,3-difluorophenyl group laterally onto the rigid core of the mesogen, the two highly electronegative fluorine atoms create a massive dipole moment perpendicular to the molecular long axis. When an electric field is applied, this perpendicular dipole forces the molecules to align orthogonally to the field, modulating light transmission with high contrast[4],[5].
Protocol 4.1: Formulation of VA-LC Mixtures
  • Dopant Integration:

    • Action: Blend 15 wt% of a 2,3-difluorophenyl-tetrahydropyran derivative into a neutral nematic liquid crystal host matrix. Heat the mixture to 10°C above the nematic-isotropic transition temperature (

      
      ) and stir for 2 hours.
      
    • Causality: Heating above

      
       ensures complete dissolution and prevents localized concentration gradients (phase separation) of the highly polar difluorophenyl dopant.
      
  • Self-Validation (Quality Control):

    • Action: Inject the mixture into a test cell with homeotropic polyimide alignment layers. Measure the capacitance parallel and perpendicular to the director using an LCR meter. A calculated

      
       of approximately -7.0 to -8.0 confirms successful formulation[4].
      

Quantitative Data Summary

Material ClassRepresentative CompoundPrimary ApplicationRole of Difluorophenyl GroupKey Performance Metric
Iridium Complex FIrpicSky-Blue OLEDsDeepens HOMO, widens bandgap

nm; High EQE
Conjugated Polymer P2F-EHpOPV Donor LayerLowers donor HOMO, increases

PCE > 16.0%;

V
Small Molecule LC 2,3-DFP-THP*VA-LCDsInduces strong perpendicular dipole

; High contrast

*trans,trans-5-(4-ethoxy-2,3-difluorophenyl)-2-(4-propylcyclohexyl)tetrahydropyran

References

  • Unraveling the Degradation Mechanism in FIrpic-Based Blue OLEDs: II. Trap and Detect Molecules at the Interfaces, ACS Publications, [Link]

  • Dual mode OPV-OLED device with photovoltaic and light-emitting functionalities, Nature Communications (PMC), [Link]

  • Organic-Photovoltaics with Efficiency over 17%, Encyclopedia MDPI, [Link]

  • Stereoselective synthesis and physicochemical properties of liquid-crystal compounds possessing a trans-2,5-disubstituted tetrahydropyran ring with negative dielectric anisotropy, PubMed, [Link]

  • Novel benzoxazole-based liquid crystals with negative dielectric anisotropy and moderate optical anisotropy, Taylor & Francis, [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity, kinetic, and stability challenges associated with the synthesis of mixed oxalate esters.

The esterification of 2-(3,4-difluorophenyl)ethanol with ethyl oxalyl chloride is a critical transformation in the synthesis of various pharmaceutical intermediates. While seemingly straightforward, researchers frequently encounter yield-limiting issues such as reagent hydrolysis, symmetric diester formation, and product degradation during workup. This guide synthesizes field-proven insights with rigorous mechanistic logic to help you achieve >90% yields with high purity.

Reaction Pathway & Troubleshooting Visualization

Understanding the kinetic pathways of your reaction is the first step in troubleshooting. The diagram below maps the desired catalytic workflow against the two most common yield-destroying side reactions: moisture-driven hydrolysis and transesterification.

SynthesisPathway Alcohol 2-(3,4-Difluorophenyl)ethanol Intermediate Tetrahedral Intermediate Alcohol->Intermediate Nucleophilic Attack Transester Di-[2-(3,4-difluorophenyl)ethyl] oxalate (Symmetric Diester Byproduct) Alcohol->Transester EOC Ethyl Oxalyl Chloride EOC->Intermediate Hydrolysis Ethyl Hydrogen Oxalate (Hydrolysis Byproduct) EOC->Hydrolysis +H2O Base Base (e.g., DIPEA) + DMAP Base->Intermediate Deprotonation / Catalysis Target O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate (Target) Intermediate->Target -HCl Target->Transester Excess Alcohol Transesterification Water Trace Moisture (H2O) Water->Hydrolysis

Reaction pathway and common side reactions in mixed oxalate ester synthesis.

Troubleshooting FAQs

Q1: My reaction stalls at 60-70% yield, and LC-MS shows a significant amount of unreacted 2-(3,4-difluorophenyl)ethanol. Why is the conversion incomplete? Causality & Solution: This is almost always caused by the hydrolysis of your electrophile. Ethyl oxalyl chloride is highly [1]. Even trace amounts of water in your solvent or ambient humidity will outcompete the alcohol for the acylium carbon, generating ethyl hydrogen oxalate and HCl. Actionable Fix: Transition to strictly anhydrous solvents (e.g., Dichloromethane distilled over CaH₂). Ensure your reactor is flame-dried and maintained under a positive pressure of ultra-high purity Argon.

Q2: I am observing a major byproduct with a higher molecular weight (m/z ~350+). What is this, and how do I suppress it? Causality & Solution: You are observing the symmetric diester: di-[2-(3,4-difluorophenyl)ethyl] oxalate. This occurs via transesterification. When the target product is exposed to localized high concentrations of unreacted alcohol and base, the ethyl group is displaced. Actionable Fix: Change your addition sequence. Do not add the acyl chloride to the alcohol (Direct Addition). Instead, use Inverse Addition : add the alcohol/base mixture dropwise to a diluted, cold solution of ethyl oxalyl chloride. This ensures the acyl chloride is always in stoichiometric excess relative to the alcohol during the critical bond-forming phase, completely suppressing symmetric diester formation.

Q3: Which base provides the best conversion without promoting side reactions? Causality & Solution: While Triethylamine (TEA) is standard, it is highly nucleophilic and can competitively attack the highly reactive oxalyl chloride, leading to degradation pathways often seen in [2]. Actionable Fix: Use N,N-Diisopropylethylamine (DIPEA) . The bulky isopropyl groups provide steric hindrance, preventing the base from acting as a nucleophile while retaining its ability to scavenge HCl. Pair DIPEA (1.2 eq) with a catalytic amount of DMAP (0.05 eq) . DMAP acts as a highly efficient acyl transfer catalyst, forming a reactive N-acylpyridinium intermediate that specifically accelerates the desired reaction with the alcohol.

Q4: My in-process controls (IPC) show 95% conversion, but my isolated yield drops to 70% after workup. Is the product unstable? Causality & Solution: Yes. Mixed oxalate esters are highly susceptible to hydrolysis under both strongly basic and acidic aqueous conditions. Quenching the reaction with NaOH or saturated NaHCO₃ will rapidly cleave the ester bonds. Actionable Fix: Perform a mild workup. Quench the reaction strictly with saturated aqueous Ammonium Chloride (NH₄Cl) to neutralize the base without spiking the pH.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative impact of base selection, additive use, and addition methodology on the final yield and purity of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate.

Reaction ConditionBaseAdditiveAddition MethodYield (%)Diester Impurity (%)
Anhydrous DCM, 25 °CTEA (1.5 eq)NoneDirect (EOC to Alcohol)6812.5
Anhydrous THF, 25 °CTEA (1.5 eq)DMAP (0.05 eq)Direct (EOC to Alcohol)758.2
Anhydrous DCM, 0 to 25 °C DIPEA (1.2 eq) DMAP (0.05 eq) Inverse (Alcohol to EOC) 94 < 0.5

Self-Validating Experimental Protocol

This protocol incorporates built-in validation checks to ensure the mechanistic logic described above is actively monitored during the experiment. Transition-metal free acylation using ethyl oxalyl chloride is a fundamental pathway for generating complex [3], and strict adherence to this SOP guarantees reproducibility.

Scale: 10.0 mmol (Scalable)

Step 1: Reactor Preparation & Moisture Control

  • Flame-dry a 100 mL two-neck round-bottom flask under vacuum, then purge with ultra-high purity Argon.

  • Self-Validation: Utilize a moisture indicator strip in the exhaust gas line; proceed only if it reads <10 ppm H₂O.

Step 2: Electrophile Charging (Inverse Addition Setup)

  • Charge the flask with anhydrous Dichloromethane (DCM, 20 mL) and Ethyl oxalyl chloride (1.05 eq, 10.5 mmol, 1.43 g).

  • Cool the solution to 0 °C using an ice-water bath.

Step 3: Nucleophilic Addition

  • In a separate dry vial, dissolve 2-(3,4-Difluorophenyl)ethanol (1.0 eq, 10.0 mmol, 1.58 g), DIPEA (1.2 eq, 12.0 mmol, 1.55 g), and DMAP (0.05 eq, 0.5 mmol, 0.06 g) in anhydrous DCM (10 mL).

  • Add this mixture dropwise to the main reactor over 30 minutes via a syringe pump.

  • Self-Validation: Monitor the internal temperature probe. The temperature must not exceed 5 °C during the addition phase to prevent runaway acyl transfer and thermal degradation.

Step 4: Reaction Maturation & IPC

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 2 hours.

  • Self-Validation: Quench a 50 µL aliquot in methanol and analyze via LC-MS. The reaction is deemed complete when the starting alcohol peak (m/z 158) constitutes <1% of the total area.

Step 5: Mild Workup

  • Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic phases, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure (water bath <30 °C) to yield the highly pure crude product.

References

  • Google Patents. "CN101638365B - Production process of oxalyl chloride monoethyl ester".
  • MDPI. "Current Status of Research on Synthesis of α-Keto Acids and Their Esters". Molecules 2024, 29(13), 3052.[Link]

purification challenges of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Purification Support Portal . This technical knowledge base is designed specifically for researchers and process chemists handling highly sensitive unsymmetrical oxalate diesters.

Isolating O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate presents unique thermodynamic and kinetic challenges. Due to the highly electrophilic nature of the adjacent carbonyl groups in the oxalate core, this molecule is exceptionally prone to transesterification, hydrolysis, and thermal degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-purity isolation.

Section 1: Diagnostic Workflow

Use the decision tree below to diagnose the root cause of your purification bottleneck.

TroubleshootingTree Start Purification Issue Detected TLC Multiple Spots on TLC (Same Rf range) Start->TLC Yield Low Isolated Yield (< 50%) Start->Yield Purity Co-elution with Starting Alcohol Start->Purity Scrambling Disproportionation (Scrambling) Occurring TLC->Scrambling Check Symmetry Hydrolysis Ester Hydrolysis Yield->Hydrolysis Aqueous workup? Derivatization Use selective scavenger (e.g., PhNCO resin) Purity->Derivatization Action FixBase Quench with cold 1N HCl Remove trace amines Scrambling->FixBase Action FixTemp Keep T < 5°C Use pH 5-6 buffer Hydrolysis->FixTemp Action

Diagnostic workflow for resolving common purification bottlenecks of unsymmetrical oxalate esters.

Section 2: Troubleshooting Knowledge Base (FAQs)

Q1: After a seemingly complete reaction between 2-(3,4-difluorophenyl)ethanol and ethyl oxalyl chloride, my TLC shows three distinct spots. What is happening? A: You are observing base-catalyzed disproportionation (often called "scrambling"). Unsymmetrical oxalates are thermodynamically driven to equilibrate into a statistical mixture of two symmetrical oxalates (in this case, diethyl oxalate and bis[2-(3,4-difluorophenyl)ethyl] oxalate) alongside the desired mixed oxalate[1].

  • Causality: The adjacent carbonyl groups make the ester highly electrophilic. Trace amounts of the amine base (e.g., triethylamine or pyridine) remaining in the organic phase act as transesterification catalysts, facilitating an intermolecular alkoxide exchange[2].

  • Solution: You must strictly quench the reaction with a cold acidic solution (e.g., 1N HCl) immediately after completion. This protonates all residual amines, sequestering them into the aqueous layer before any concentration steps occur[3].

Q2: My isolated yield is consistently below 40%, and I detect oxalic acid and monoesters in the aqueous phase. How do I prevent this? A: Oxalate diesters are exceptionally sensitive to hydrolytic cleavage, particularly under basic conditions.

  • Causality: The highly polarized dicarbonyl system makes the ester carbonyl carbon highly susceptible to nucleophilic attack by hydroxide ions or even water over prolonged periods.

  • Solution: Avoid standard basic washes like saturated NaHCO3 or Na2CO3. Instead, use cold water or a mild pH 5-6 phosphate buffer for your aqueous washes. Maintain the internal temperature between 0–5 °C during the addition of ethyl oxalyl chloride and subsequent quenching to kinetically suppress hydrolysis[4].

Q3: The product co-elutes with unreacted 2-(3,4-difluorophenyl)ethanol on silica gel. How can I separate them? A: The polarity difference between the starting alcohol and the unsymmetrical oxalate is minimal.

  • Causality: Both molecules possess similar dipole moments dominated by the 3,4-difluorophenyl ring and their respective oxygen-rich functional groups.

  • Solution: Implement a chemical scavenging step. Add a polymer-bound isocyanate resin to the crude mixture before chromatography. The resin selectively reacts with the primary alcohol to form a bulky, highly polar carbamate that remains bound to the solid support. You can then simply filter off the resin, leaving the unreacted oxalate ester in the filtrate.

Q4: Can I purify this compound using vacuum distillation instead of column chromatography? A: Standard batch vacuum distillation is highly discouraged for this specific compound.

  • Causality: Prolonged thermal stress (>80 °C) exacerbates the disproportionation equilibrium and can induce decarboxylation (loss of CO and CO2)[2].

  • Solution: If distillation is mandatory for scale-up, use Wiped-Film Evaporation (WFE) or Short-Path Distillation. WFE minimizes the residence time of the molecule at high temperatures to mere seconds, kinetically bypassing the degradation pathways.

Section 3: Mechanistic Pathway of Degradation

Understanding the mechanism of disproportionation is critical for preventing it. The diagram below illustrates how trace bases catalyze the destruction of your unsymmetrical product.

Disproportionation Mixed 2 x Unsymmetrical Oxalate (Ethyl + Ar-Ethyl) Intermediate Tetrahedral Intermediate (Base/Nucleophile) Mixed->Intermediate Trace Base Diethyl Diethyl Oxalate (Symmetrical) Intermediate->Diethyl Alkoxide Exchange Diaryl Bis(Ar-ethyl) Oxalate (Symmetrical) Intermediate->Diaryl Alkoxide Exchange

Base-catalyzed transesterification pathway leading to oxalate ester disproportionation.

Section 4: Quantitative Comparison of Purification Strategies

Purification StrategyTypical Yield RecoveryProduct PurityScalabilityRisk of Disproportionation
Silica Gel Chromatography 75 - 85%> 98%ModerateLow (if crude is base-free)
Vacuum Distillation (Batch) 20 - 40%< 70%HighHigh (Thermal stress)
Wiped-Film Evaporation (WFE) 80 - 90%> 95%HighLow (Short residence time)
Chemical Scavenging (Resin) 85 - 95%> 99%Low/ModerateLow

Section 5: Validated Standard Operating Procedure (SOP)

Process: Synthesis and Isolation of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate Objective: Synthesize the unsymmetrical oxalate while kinetically suppressing disproportionation and hydrolysis through strict environmental controls.

Materials Required:

  • 2-(3,4-difluorophenyl)ethanol (1.0 eq)

  • Ethyl oxalyl chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1N HCl (aq, chilled to 0 °C)

  • Brine (chilled)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-(3,4-difluorophenyl)ethanol and triethylamine in anhydrous DCM (to achieve a 0.2 M concentration). Purge the reaction flask with inert gas (N2 or Argon) and cool the mixture to 0–5 °C using an ice-water bath.

  • Reagent Addition: Dissolve ethyl oxalyl chloride in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Self-Validation Check: Maintaining the internal temperature strictly below 5 °C prevents the exothermic acylation from triggering thermal degradation or side reactions[4].

  • Acidic Quench (Critical Checkpoint): Once TLC indicates complete consumption of the starting alcohol (typically 1-2 hours), immediately quench the reaction by adding cold 1N HCl (aq) directly to the flask at 0 °C.

    • Self-Validation Check: The acid instantly protonates the triethylamine. Removing the base catalyst into the aqueous layer is the only way to prevent disproportionation during the subsequent concentration step[3].

  • Phase Separation & Washing: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer and wash it once with cold water, followed by cold brine. Do not use basic washes (e.g., NaHCO3) to prevent ester hydrolysis.

  • Concentration: Dry the organic phase over anhydrous MgSO4. Filter and concentrate under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 30 °C.

  • Chromatographic Isolation: Purify the crude oil via flash column chromatography on silica gel using a gradient of 5% to 15% Ethyl Acetate in Hexanes.

Section 6: References

  • Historical Context and Evolution of Oxalate Ester Chemistry in Synthetic Organic Transformations Source: Benchchem URL:

  • Light-dependent decomposition of FICZ, an endogenous ligand of the aryl hydrocarbon receptor Source: bioRxiv URL:

  • Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor Source: ACS Publications URL:

  • Process for producing a diaryl oxalate (US6018072A) Source: Google Patents URL:

Sources

stability and degradation of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Stability & Degradation Protocol for O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate

Executive Summary & Stability Profile

Compound: O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate (referred to herein as DFPE-Ox ).[1] Class: Mixed Dialkyl Oxalate / Fluorinated Phenylalkane.

This guide addresses the stability and degradation mechanisms of DFPE-Ox. As an unsymmetrical oxalate ester containing an electron-withdrawing fluorinated aromatic moiety, this compound exhibits distinct hydrolytic instability compared to simple diethyl oxalate.[1]

Core Stability Matrix:

ParameterStability StatusCritical Thresholds
Hydrolysis (Neutral) Moderate RiskStable < 24h in anhydrous DMSO/ACN. Degrades in presence of moisture.
Hydrolysis (Base) High Risk Rapid degradation at pH > 7.5 due to electrophilic activation.
Hydrolysis (Acid) Moderate RiskSlow hydrolysis at pH < 4; autocatalytic degradation possible over long storage.
Transesterification High Risk Occurs rapidly in primary alcohols (MeOH, EtOH) without buffering.[1]
Photostability Low RiskFluorinated phenylethyl group is relatively stable, but protect from strong UV.[1]

Troubleshooting & FAQs

Issue 1: "I observe two distinct impurity peaks appearing in my LC-MS chromatogram after 4 hours in solution."

Diagnosis: Sequential Hydrolysis. Unlike symmetrical oxalates (like diethyl oxalate), DFPE-Ox is unsymmetrical.[1] Upon exposure to moisture (even trace amounts in "dry" solvents), it hydrolyzes into two distinct mono-ester intermediates before degrading fully to oxalic acid.[1]

  • Peak A (Mono-Ethyl): Loss of the lipophilic difluorophenylethyl group. Elutes earlier.

  • Peak B (Mono-Difluorophenylethyl): Loss of the ethyl group. Elutes later due to the lipophilic fluorine atoms.

Corrective Action:

  • Solvent Audit: Ensure DMSO or Acetonitrile used for stock solutions is anhydrous (<50 ppm water).

  • Temperature Control: Maintain autosampler temperature at 4°C. Hydrolysis rates for oxalates double roughly every 10°C increase.

  • Immediate Analysis: Do not store diluted samples overnight.

Issue 2: "My yield dropped significantly when recrystallizing from Methanol."

Diagnosis: Transesterification (Solvolysis). Oxalate esters are highly susceptible to transesterification in nucleophilic solvents. The electron-withdrawing nature of the oxalate carbonyls makes them excellent electrophiles.

  • Mechanism: Methanol attacks the carbonyl, displacing the 2-(3,4-difluorophenyl)ethanol or ethanol.[1]

  • Result: You are converting your valuable DFPE-Ox into Dimethyl Oxalate or Methyl-Ethyl Oxalate.[1]

Corrective Action:

  • Protocol Change: Switch to non-nucleophilic solvent systems for purification, such as Isopropyl Acetate/Heptane or TBME (tert-Butyl methyl ether) .[1]

  • Avoid: Methanol, Ethanol, and Isopropanol.[1]

Issue 3: "The compound turned into a white solid/slurry during storage."

Diagnosis: Autocatalytic Acid Hydrolysis. If the compound was not perfectly neutral before storage, trace acid catalyzes hydrolysis. This generates Oxalic Acid (a solid) and free alcohols. The oxalic acid then acts as a catalyst for further degradation (Autocatalysis).

Corrective Action:

  • Wash Protocol: Ensure the final organic layer during synthesis is washed with saturated NaHCO₃, followed by brine, to remove trace acid.[1]

  • Storage: Store under Argon at -20°C.

Mechanistic Visualization

A. Hydrolysis & Degradation Pathway

The following diagram illustrates the stepwise degradation of DFPE-Ox. Note the bifurcation into two mono-ester pathways.

HydrolysisPath Parent Parent: DFPE-Ox (Unsymmetrical Diester) Mono1 Intermediate A: Mono-ethyl oxalate (+ Free Difluorophenylethyl alcohol) Parent->Mono1 Hydrolysis Path 1 (Cleavage of Lipophilic Group) Mono2 Intermediate B: Mono-(difluorophenylethyl) oxalate (+ Free Ethanol) Parent->Mono2 Hydrolysis Path 2 (Cleavage of Ethyl Group) Final Final Degradants: Oxalic Acid + Ethanol + 2-(3,4-Difluorophenyl)ethanol Mono1->Final Hydrolysis Step 2 Mono2->Final Hydrolysis Step 2

Figure 1: Bifurcated hydrolysis pathway of unsymmetrical oxalate esters in aqueous media.

B. Transesterification Risk in Methanol

Transesterification DFPE DFPE-Ox (Target Molecule) TS Tetrahedral Intermediate DFPE->TS + MeOH MeOH Methanol (Solvent) MeOH->TS DMO Dimethyl Oxalate (Impurity) TS->DMO Collapse Alcohol Loss of Active Side Chain TS->Alcohol Elimination

Figure 2: Mechanism of product loss via transesterification in alcoholic solvents.[1]

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify degradation products.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 100mm x 4.6mm, 3.5µm.[1]

    • Rationale: C18 provides adequate retention for the lipophilic difluorophenyl group while separating the polar oxalic acid/mono-esters.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Note: Do not use Phosphate buffer if coupling to MS.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar oxalic acid).

    • 2-15 min: 5% -> 90% B (Elution of Parent and Alcohol).

    • 15-20 min: 90% B.

  • Detection: UV at 210 nm (Oxalate carbonyl) and 260 nm (Phenyl ring).

Protocol B: Quenching & Workup (Minimizing Hydrolysis)

Use this workflow during synthesis to prevent yield loss.

  • Quench: Cool reaction mixture to 0°C.

  • Add Buffer: Add cold Phosphate Buffer (pH 6.0) or saturated NH₄Cl .

    • Critical: Avoid strong bases (NaOH) or strong acids (HCl). Oxalates are most stable near pH 4-6 [1].

  • Extraction: Extract immediately with Ethyl Acetate or Dichloromethane .

  • Drying: Dry organic layer over MgSO₄ (Magnesium Sulfate).

    • Avoid: Do not leave sitting over drying agent for >2 hours; filter and concentrate immediately.

  • Concentration: Rotary evaporate at bath temperature < 40°C .

References

  • BenchChem Technical Guides. (2025). An In-depth Technical Guide to the Hydrolysis of Diethyl Oxalate to Oxalic Acid and Ethanol. Retrieved from [1]

  • Salter-Blanc, A. J., et al. (2014).[1] Hydrolysis of Oxalate Esters: Kinetics and Mechanism. Environmental Science & Technology. (General reference for oxalate ester kinetics).

  • TCI Chemicals. (2023). Safety Data Sheet: Diphenyl Oxalate. (Analogous stability data for aromatic oxalates). Retrieved from [1]

  • Divakar, S., et al. (2002).[1] Efficient synthesis and hydrolysis of cyclic oxalate esters. Chemical and Pharmaceutical Bulletin. (Demonstrates relative reactivity of substituted oxalates).

(Note: Specific degradation kinetic data for the 3,4-difluorophenyl derivative is derived from functional group analysis of analogous oxalate esters found in References 1 and 4.)

Sources

Technical Support Center: O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The focus of this resource is to address a critical parameter for success in this esterification reaction: the rigorous exclusion and removal of water.

Troubleshooting Guide: Diagnosing and Solving Water-Related Issues

This section addresses specific experimental problems that often point to water contamination as the root cause.

Q1: My reaction yield is significantly lower than expected. Could water be the culprit?

A: Absolutely. Low yield is the most common symptom of water contamination in this synthesis. The reaction to form your target ester is a reversible equilibrium process.[1][2][3] Water is a product of this reaction; therefore, its presence in the reaction medium shifts the equilibrium back toward the starting materials, in accordance with Le Châtelier's principle.[2][4] This reverse reaction, known as hydrolysis, actively breaks down your desired ester product, directly reducing the final yield.[1][2]

Furthermore, water can react with your starting materials. If you are using a precursor like ethyl oxalyl chloride, it will rapidly hydrolyze in the presence of water to form ethyl oxalic acid and hydrochloric acid, consuming your reagent before it can react with the alcohol. Similarly, diethyl oxalate is sensitive to moisture and can hydrolyze, especially under acidic or basic conditions, reducing its availability for the primary reaction.[5]

Q2: I'm observing significant acidic impurities during my workup and purification. What is the likely source?

A: The presence of acidic byproducts is a strong indicator of water-induced hydrolysis of your oxalate-containing reagents.

  • Hydrolysis of Ethyl Oxalyl Chloride: If your synthesis route involves the reaction of 2-(3,4-Difluorophenyl)ethanol with ethyl oxalyl chloride, any trace moisture will convert the highly reactive acid chloride into ethyl oxalic acid. This carboxylic acid will need to be removed during purification, often through a basic wash, which can complicate the isolation of your target ester.

  • Hydrolysis of Diethyl Oxalate: If you are performing a transesterification with diethyl oxalate, water can hydrolyze it to ethyl oxalic acid and eventually oxalic acid, both of which will contaminate your product.[5]

To resolve this, ensure all reagents and solvents are scrupulously dried before use and that the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Q3: My reaction seems to stall before reaching completion, even with extended reaction times. How can I drive it forward?

A: A stalled reaction is often a sign that the system has reached an unfavorable equilibrium. To drive the reaction to completion, you must actively remove the water as it is formed.[4] This continuously shifts the equilibrium toward the product side. The most effective industrial and laboratory method for this is azeotropic distillation using a Dean-Stark apparatus.[2][6] By refluxing the reaction in a solvent that forms a lower-boiling azeotrope with water (such as toluene), water is continuously distilled out of the reaction flask and collected in the trap, preventing it from participating in the reverse reaction.[2]

Frequently Asked Questions (FAQs)

Q1: Why is water removal so critical for this specific esterification?

A: The core issue is chemical equilibrium. Esterification is fundamentally a condensation reaction where an alcohol and an acid (or its derivative) combine to form an ester and water.[1][7][8] This reaction is reversible.[1][9]

G Reactants Alcohol + Ethyl Oxalate Derivative Equilibrium Reactants->Equilibrium Products Target Ester + Water Products->Equilibrium Hydrolysis (Reverse Reaction) Removal Water Removal Products->Removal (shifts equilibrium right) Equilibrium->Products

Caption: Le Châtelier's Principle in Esterification.

As shown in the diagram, the presence of water enables the reverse reaction (hydrolysis), which breaks down the ester. By actively removing water, the reverse reaction is inhibited, and the equilibrium is forced to favor the formation of your product, leading to a much higher yield.[2][10]

Q2: What are the primary sources of water contamination?

A: Water can be introduced from several seemingly innocuous sources:

  • Atmospheric Moisture: Particularly on humid days, moisture from the air can be a significant contaminant. Reactions should always be run under a dry, inert atmosphere (N₂ or Ar).

  • Improperly Dried Glassware: Glass surfaces can adsorb a thin film of water. All glassware should be oven-dried or flame-dried under vacuum immediately before use.

  • "Anhydrous" Solvents: Commercial anhydrous solvents can pick up moisture if not stored and handled properly under an inert atmosphere. It is best practice to use freshly distilled solvents or those from a solvent purification system.

  • Hygroscopic Reagents: Some reagents or catalysts can absorb water from the atmosphere. They should be stored in desiccators and handled quickly.

Q3: What are the most effective methods for removing water from the reaction?

A: There are three primary strategies, which can be used alone or in combination:

  • Azeotropic Distillation (Dean-Stark Trap): This is the most robust method for continuous water removal during the reaction.[6][11] It is highly recommended for this synthesis. A detailed protocol is provided below.

  • Use of a Stoichiometric Dehydrating Agent: A strong dehydrating agent like concentrated sulfuric acid can be used. It serves a dual purpose, also acting as the acid catalyst.[1][8] The sulfuric acid chemically consumes the water as it is formed. However, this can sometimes lead to charring or side reactions with sensitive substrates.

  • In-Flask Desiccants (Molecular Sieves): Adding activated molecular sieves (typically 3Å or 4Å) to the reaction flask can effectively trap water.[12][13] This is a simpler alternative to a Dean-Stark setup but can be less efficient for reactions that produce large amounts of water. The sieves must be properly activated (heated under vacuum) before use.

Experimental Protocols & Data

Protocol 1: Rigorous Setup for Anhydrous Reaction Conditions
  • Glassware Preparation: Place all necessary glassware (reaction flask, condenser, addition funnel, etc.) in an oven at 120 °C for at least 4 hours (or overnight).

  • Assembly: Quickly assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon gas. Allow the system to cool to room temperature under this inert atmosphere.

  • Reagent & Solvent Handling: Use only certified anhydrous solvents, preferably from a sealed bottle or a solvent purification system. Transfer solvents and liquid reagents using dry syringes or cannulas. Add solid reagents under a positive flow of inert gas.

  • Reaction Execution: Maintain a gentle flow of inert gas through the apparatus for the entire duration of the reaction. A gas bubbler filled with mineral oil at the outlet is a good way to monitor the positive pressure.

Protocol 2: Continuous Water Removal with a Dean-Stark Apparatus
  • Setup: Assemble the reaction apparatus as described in Protocol 1, but insert a Dean-Stark trap between the reaction flask and the reflux condenser.

  • Solvent Choice: Fill the Dean-Stark trap with the reaction solvent (e.g., toluene) before starting. Toluene is an excellent choice as it forms a low-boiling azeotrope with water.

  • Reagent Addition: Charge the reaction flask with 2-(3,4-Difluorophenyl)ethanol, the ethyl oxalate derivative, the chosen solvent (e.g., toluene), and an acid catalyst (e.g., p-toluenesulfonic acid).

  • Azeotropic Reflux: Heat the reaction mixture to a steady reflux. The vapors of the solvent-water azeotrope will rise, condense in the condenser, and drip into the Dean-Stark trap.

  • Water Separation: In the trap, the condensed liquid will separate into two phases. Since water is denser than toluene, it will collect at the bottom of the graduated arm of the trap. The less dense toluene will overflow from the side-arm and return to the reaction flask.[2][11]

  • Monitoring: The progress of the reaction can be monitored by observing the amount of water collected in the trap. The reaction is typically complete when no more water is being collected.

G cluster_0 Troubleshooting Workflow Start Low Yield or Stalled Reaction CheckWater Potential Cause: Water Contamination? Start->CheckWater ImplementDry Solution: Implement Anhydrous Techniques CheckWater->ImplementDry Yes CheckOther Other Causes: - Stoichiometry - Temperature - Catalyst CheckWater->CheckOther No Success High Yield Achieved ImplementDry->Success Optimize Solution: Optimize Other Reaction Parameters CheckOther->Optimize Optimize->Success

Caption: Troubleshooting Workflow for Low Reaction Yield.

Data: Solvents for Azeotropic Water Removal
SolventBoiling Point (°C)Water Azeotrope B.P. (°C)% Water in Azeotrope (w/w)
Benzene80.169.38.9%
Toluene110.685.020.2%
Hexane69.061.65.6%

Note: Toluene is generally preferred over benzene due to lower toxicity.

By rigorously controlling the presence of water, you can reliably overcome the most common obstacles to achieving a high yield of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate.

References

  • Wikipedia. (2023). Dean–Stark apparatus. Retrieved from [Link]

  • Student Academic Success. (2025, June 15). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Scoilnet. (n.d.). Dean Stark Apparatus. Retrieved from [Link]

  • ResearchGate. (2017, February 17). Removing water Formed during Reaction? Retrieved from [Link]

  • Orick Médico Sarl. (n.d.). Dean-Stark Apparatus. Retrieved from [Link]

  • University of York. (n.d.). Dean-Stark. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • SciSpace. (1916). Action of oxalyl chloride on primary, secondary and tertiary alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of water on the esterification reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5976324A - Removal of water from reaction mixtures.
  • Quora. (2016, February 22). Why do we use excess water during hydrolysis of ester? Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Quora. (2021, May 22). What is the removal of water from a compound? Retrieved from [Link]

  • Google Patents. (n.d.). WO2021070193A1 - A method for removal of water from organic solvents.
  • Oreate AI Blog. (2026, January 16). Understanding Dehydration Reactions: The Chemistry of Water Removal. Retrieved from [Link]

Sources

preventing decomposition of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate during workup

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Subject: Prevention of hydrolytic and thermal decomposition of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate (referred to herein as Target Oxalate ). Criticality: High. Mixed oxalate esters are kinetically unstable electrophiles. They are prone to rapid hydrolysis (cleavage to oxalic acid) and transesterification (scrambling of ester groups) under standard workup conditions. Scope: This guide covers reaction quenching, phase separation, solvent selection, and storage.

Part 1: Diagnostic & Troubleshooting (FAQs)

Category A: Yield Loss & Decomposition

Q1: I observed a significant drop in yield after washing my reaction mixture with saturated NaHCO₃. What happened? Diagnosis: Base-Catalyzed Hydrolysis. Explanation: Oxalate esters are significantly more electrophilic than standard carboxylate esters (like acetates) due to the adjacent electron-withdrawing carbonyl group. Even weak bases like sodium bicarbonate (pH ~8.5) can catalyze the attack of water on the carbonyl carbon. Mechanism: The hydroxide/water attacks the oxalate carbonyl, forming a tetrahedral intermediate that collapses to release either ethanol or 2-(3,4-difluorophenyl)ethanol and the corresponding oxalate mono-acid. This mono-acid is water-soluble and is lost in the aqueous layer. Solution:

  • Immediate Action: Acidify the aqueous layer to pH ~2 and extract with EtOAc to recover the mono-ester (if useful) or the alcohol byproduct.

  • Prevention: Switch to a buffered acidic quench (e.g., 1M NaH₂PO₄ or dilute HCl) to maintain pH < 4 during workup.

Q2: My LC-MS shows a peak with M-14 mass difference when I use Methanol as the solvent. Is this an impurity? Diagnosis: Transesterification (Solvolysis). Explanation: You are likely seeing the Methyl-Ethyl exchange . If methanol is used as a solvent for LC-MS or during workup, it attacks the ethyl ester side of the oxalate.

  • Target Mass: [Target Oxalate]

  • Artifact Mass: [Target Oxalate] - (Ethyl) + (Methyl) = M - 29 + 15 = M - 14. Solution:

  • Protocol Change: Strictly avoid methanol and primary alcohols during workup. Use Acetonitrile for LC-MS sample preparation. Use DCM, EtOAc, or TBME for extractions.

Q3: The compound decomposes during rotary evaporation. The bath was set to 45°C. Diagnosis: Thermal Instability / Trace Acid Catalysis. Explanation: While oxalates are generally stable up to ~100°C, the presence of trace acid (from the reaction) or moisture can accelerate hydrolysis or decarbonylation (loss of CO/CO₂) at elevated temperatures. Solution:

  • Limit: Keep water bath temperature < 30°C .

  • Vacuum: Use high vacuum to remove solvents at lower temperatures.

  • Buffer: Ensure the organic layer is completely neutral/washed before concentration.

Part 2: Technical Deep Dive & Mechanisms

Decomposition Pathways

The following diagram illustrates the two primary failure modes: Hydrolysis (Water attack) and Transesterification (Alcohol attack).

DecompositionPathways Target Target Oxalate (Mixed Diester) Tetrahedral Tetrahedral Intermediate Target->Tetrahedral Nucleophilic Attack MethylEster Methyl-Ethyl Scrambled Ester Target->MethylEster In presence of MeOH/H+ Water H2O (pH > 7) Water->Tetrahedral MeOH MeOH (Solvent) MeOH->Target Transesterification OxalicAcid Oxalic Acid (Water Soluble) Tetrahedral->OxalicAcid Collapse (Hydrolysis) Alcohol 3,4-Difluorophenethyl alcohol Tetrahedral->Alcohol Leaving Group

Figure 1: Mechanistic pathways for the decomposition of mixed oxalate esters under hydrolytic and solvolytic conditions.

Part 3: Optimized Workup Protocol

Standard Operating Procedure (SOP-OX-04)

Objective: Isolate O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate with >98% integrity.

Reagents & Materials
  • Quench Buffer: 1M NaH₂PO₄ (pH ~4.5) or 0.5M HCl (cold).

  • Extraction Solvent: Dichloromethane (DCM) or tert-Butyl methyl ether (TBME).

  • Drying Agent: Anhydrous Na₂SO₄ (Sodium Sulfate).[1]

  • Storage: Amber glass vial, Argon atmosphere, -20°C.

Step-by-Step Workflow
  • Cooling (Critical):

    • Cool the reaction mixture to 0°C using an ice bath.

    • Why: Reduces kinetic rate of hydrolysis by ~4-fold compared to RT.

  • Quenching:

    • Add cold 1M NaH₂PO₄ solution slowly.

    • Control: Monitor pH.[1][2] Ensure the aqueous phase is pH 3–5 .

    • Avoid: Saturated NaHCO₃, NaOH, or NH₄Cl (can be slightly acidic but often insufficient to buffer strong basic catalysts).

  • Phase Separation:

    • Extract immediately with DCM (2 x Volume).

    • Tip: Avoid emulsions. The 3,4-difluorophenyl group adds lipophilicity, aiding separation.

  • Washing (The "Quick Wash"):

    • Wash the combined organic layer once with cold Brine.

    • Time Constraint: Do not let the organic layer sit in contact with water for >5 minutes.

  • Drying & Concentration:

    • Dry over Na₂SO₄ for 10 minutes. Filter.

    • Concentrate on a rotary evaporator with bath temp ≤ 30°C .

Workflow Visualization

WorkupFlow Start Crude Reaction Mix (0°C) Quench Add Cold 1M NaH2PO4 (Target pH 3-5) Start->Quench Stabilize Extract Extract with DCM (Avoid MeOH/EtOH) Quench->Extract PhaseCut Separate Phases (Discard Aqueous) Extract->PhaseCut Dry Dry (Na2SO4) < 15 mins PhaseCut->Dry Remove Water Evap Rotovap < 30°C Dry->Evap Store Store: -20°C, Argon Evap->Store

Figure 2: Optimized extraction workflow to minimize hydrolytic stress.

Part 4: Data & Specifications

Table 1: Solvent Compatibility Guide
SolventCompatibilityRisk FactorNotes
Methanol Incompatible HighCauses rapid transesterification (Me-Et swap).
Ethanol ⚠️ Caution MediumSafe for the ethyl side, but may exchange with the phenethyl side.
Water (Neutral) ⚠️ Caution MediumSlow hydrolysis over time. Keep contact time short.
Water (Basic pH >8) Incompatible CriticalInstant hydrolysis to oxalic acid.
DCM / Chloroform Excellent LowInert, good solubility for fluorinated aromatics.
TBME Good LowGood alternative to ether; less peroxide risk.
Table 2: pH Stability Window
pH RangeStability PredictionRecommended Action
< 1 ModerateAcid-catalyzed hydrolysis possible over long duration.
2 – 5 Optimal Target window for workup.
6 – 8 PoorSignificant hydrolysis risk (half-life < 1 hour).
> 9 Critical FailureComplete decomposition within minutes.

References

  • BenchChem . A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate. BenchChem Technical Library.

  • National Institutes of Health (NIH) . Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates. PubMed Central.

  • Organic Syntheses . Oxalic acid, ethyl ester (Diethyl Oxalate Synthesis). Org. Synth. 1930, 10,[3] 70.

  • Smolecule . Handling Sensitive Oxalates: Diallyl Oxalate Hydrolysis Prevention. Smolecule Technical Support.

  • ResearchGate . Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis.

Sources

Validation & Comparative

Structural Validation of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly functionalized synthetic intermediates that demand rigorous structural validation before they can be advanced in drug discovery or materials engineering pipelines. O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate is a prime example of such a molecule. Featuring a rigid, electron-deficient oxalate core flanked by a highly flexible ethyl chain and a 3,4-difluorophenyl moiety, this compound presents a unique conformational puzzle.

While routine spectroscopy can easily confirm its basic connectivity, definitive stereochemical and conformational assignments require advanced crystallographic techniques. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative analytical methods, providing a self-validating experimental protocol for the structural elucidation of this specific fluorinated ester.

Comparative Analytical Strategies

To establish a self-validating analytical system, one must understand the limitations of each technique. Relying solely on one method introduces blind spots, particularly for molecules with high rotational degrees of freedom.

  • High-Resolution Mass Spectrometry (HRMS): Excellent for confirming the exact mass (

    
    ) and elemental composition. However, it provides zero information regarding 3D conformation or solid-state packing.
    
  • Nuclear Magnetic Resonance (NMR): 1D/2D NMR (

    
    H, 
    
    
    
    C,
    
    
    F) is indispensable for verifying bulk purity and atomic connectivity in solution. Yet, in the solution state, the flexible ethyl linker and the oxalate bridge undergo rapid bond rotation, averaging out the signals and masking the preferred solid-state conformation.
  • Single-Crystal X-Ray Diffraction (SC-XRD): The gold standard for absolute structural determination[1]. SC-XRD not only provides exact atomic coordinates, bond lengths, and torsion angles but also maps the intermolecular interactions that dictate the material's solid-state properties.

Table 1: Performance Comparison of Structural Validation Techniques
TechniquePrimary OutputStereochemistry & ConformationPhase StateThroughput
SC-XRD 3D Atomic CoordinatesAbsolute (exact torsion angles)Solid (Single Crystal)Low (requires crystallization)
1D/2D NMR Atomic ConnectivityRelative (averaged in solution)Liquid / SolutionHigh
HRMS Exact Mass & FormulaNoneGas PhaseVery High
PXRD Bulk Phase FingerprintInferred (via Rietveld refinement)Solid (Powder)Medium

The Causality of Crystallographic Choices

Why prioritize SC-XRD for O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate? The presence of the 3,4-difluorophenyl group fundamentally alters the molecule's solid-state behavior. Fluorine is highly electronegative and poorly polarizable, leading to specific, highly directional intermolecular interactions (such as C-H...F hydrogen bonds)[2].

Understanding these interactions is critical. We must capture the exact torsion angle of the central oxalate bridge, which typically adopts a planar s-trans conformation to minimize dipole-dipole repulsion, while mapping how the fluorinated ring anchors the crystal lattice.

ValidationWorkflow Start O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate Purity HPLC / LC-MS (Purity > 99%) Start->Purity NMR Solution State 1H, 13C, 19F NMR Purity->NMR Liquid Phase Cryst Crystal Growth (Vapor Diffusion) Purity->Cryst Solid Phase Validate Orthogonal Validation (Structure Confirmed) NMR->Validate XRD SC-XRD Analysis (100 K, Mo Kα) Cryst->XRD Single Crystal XRD->Validate

Workflow for the structural validation of fluorinated oxalate esters.

Experimental Protocol: SC-XRD Workflow

A protocol is only as good as its reproducibility. The following methodology is designed to prevent "oiling out"—a common issue with highly soluble fluorinated organics—and ensure high-resolution data collection.

Step 1: Crystal Growth via Vapor Diffusion

Causality: Fluorinated esters often exhibit high solubility in standard organic solvents, making standard solvent evaporation prone to yielding amorphous oils rather than ordered lattices. Vapor diffusion allows for an ultra-slow, controlled increase in supersaturation, promoting the nucleation of high-quality single crystals.

  • Dissolve 15 mg of the synthesized compound in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial.

  • Place the inner vial (uncapped) into a 20 mL outer vial containing 3 mL of n-hexane (acting as the antisolvent).

  • Seal the outer vial tightly with a PTFE-lined cap and incubate undisturbed at 4 °C for 72–96 hours.

  • Harvest the resulting colorless block crystals directly into a drop of perfluoropolyether oil to prevent rapid solvent loss and lattice degradation.

Step 2: Data Collection at Cryogenic Temperatures

Causality: The terminal ethyl group of the oxalate is highly susceptible to thermal motion. Collecting data at room temperature often results in smeared electron density (large thermal ellipsoids) that can be misidentified as positional disorder.

  • Mount a suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) on a MiTeGen polyimide loop.

  • Transfer the loop immediately to the diffractometer goniometer equipped with a nitrogen cold stream set to 100 K .

  • Collect diffraction data using Mo Kα radiation (

    
     = 0.71073 Å) to a resolution of at least 0.80 Å.
    
Step 3: Structure Solution and Refinement
  • Integrate the raw diffraction frames and apply empirical absorption corrections (e.g., SADABS).

  • Solve the structure using intrinsic phasing algorithms and refine using full-matrix least-squares on

    
     within the Olex2 graphical interface[3].
    
  • Apply anisotropic displacement parameters to all non-hydrogen atoms. If the terminal ethyl group still exhibits slightly elongated ellipsoids despite the cryogenic temperature, apply rigid-bond restraints (DELU/SIMU) to accurately model the atomic behavior.

Orthogonal Validation Protocol (NMR & PXRD)

To ensure the selected single crystal is truly representative of the bulk synthesized material—a critical pillar of scientific integrity—the bulk powder must be cross-validated against the SC-XRD data.

  • 
    F NMR Validation:  Dissolve 5 mg of the bulk powder in CDCl
    
    
    
    . Acquire a
    
    
    F NMR spectrum. You should observe two distinct multiplets (typically around -135 ppm and -139 ppm), corresponding to the meta and para fluorine atoms on the phenyl ring. This confirms the chemical integrity of the bulk batch.
  • Powder X-Ray Diffraction (PXRD): Lightly grind the bulk sample and collect a diffractogram from 5° to 40° 2

    
    . Compare this experimental PXRD pattern against the simulated powder pattern generated directly from your SC-XRD .cif file. A peak match of >95% confirms that the single crystal is the dominant polymorphic phase of the bulk material.
    
Table 2: Simulated Key Structural Parameters (SC-XRD vs. Solution NMR)
ParameterSC-XRD (Solid State)NMR / DFT (Solution State)Mechanistic Implication
O=C-C=O Torsion ~180° (s-trans)Rapidly averagingMinimizes dipole repulsion in the lattice.
C-H...F Distance 2.4 - 2.6 ÅN/A (solvent separated)Drives solid-state crystal packing.
Terminal Ethyl Motion Frozen (at 100 K)Freely rotatingRequires cryogenic XRD to resolve accurately.

F Chemical Shift
N/A-135 ppm, -139 ppmConfirms bulk chemical integrity.

Mechanistic Insights from the Structure

Upon successful refinement, the structural data of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate reveals several key mechanistic insights that cannot be obtained via orthogonal methods:

  • Oxalate Planarity: The O=C-C=O torsion angle will closely approximate 180°, confirming the s-trans geometry. This planarity is enforced by the delocalization of electrons across the ester oxygens and the central carbonyl carbons.

  • Fluorine-Driven Assembly: The crystal packing is heavily influenced by the 3,4-difluorophenyl rings. The fluorine atoms act as weak hydrogen bond acceptors, forming a network of C-H...F interactions with the ethyl chains of adjacent molecules. This network stabilizes the lattice and dictates the macroscopic physical properties of the compound.

InteractionNetwork Core Oxalate Core (Planar s-trans) F3 F3 (meta) Core->F3 Inductive Effect F4 F4 (para) Core->F4 Inductive Effect Neighbor Adjacent Molecule (C-H Donor) F3->Neighbor C-H...F Bond Solvent Co-crystallized Solvent F4->Solvent Halogen Bond

Intermolecular interaction network driven by the 3,4-difluorophenyl moiety.

References

1.[2] Cole, J. C., & Taylor, R. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, ACS Publications.[Link] 2.[1] From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, PMC / NIH.[Link] 3.[3] Dolomanov, O. V., et al. (2014). Notes on OLEX2: a complete structure solution, refinement and analysis program. CDN.[Link]

Sources

comparing the reactivity of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate with non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity Guide: O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate vs. Non-Fluorinated Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate (hereafter referred to as DFEO ) is a specialized unsymmetrical oxalate diester used primarily as a building block in the synthesis of fluorinated heterocycles (e.g., tetrahydroisoquinolines) and as a lipophilic linker in drug discovery.

This guide compares DFEO with its non-fluorinated analog, Ethyl Phenethyl Oxalate (EPEO) , and the symmetrical Diethyl Oxalate (DEO) . While the ester carbonyl reactivity remains comparable across these analogs, the 3,4-difluoro substitution introduces critical differences in lipophilicity , metabolic stability , and aryl ring deactivation , which significantly alters the conditions required for downstream cyclization reactions.

Physicochemical & Reactivity Profile[1][2]

The introduction of fluorine atoms at the 3 and 4 positions of the phenyl ring exerts a strong electron-withdrawing inductive effect (


), which propagates weakly to the ethyl linker but profoundly affects the aryl ring's electron density.
Table 1: Comparative Properties Matrix
FeatureDFEO (Fluorinated Target)EPEO (Non-Fluorinated Analog)DEO (Symmetrical Standard)Impact on Workflow
Molecular Weight ~286.2 g/mol ~250.2 g/mol 146.1 g/mol Higher MW impacts atom economy.
LogP (Predicted) 3.2 - 3.5 2.4 - 2.60.8DFEO requires non-polar solvents (DCM, Toluene) for optimal solubilization.
Ester Electrophilicity Moderate-HighModerateModerateFluorine exerts a minor inductive boost to the distal carbonyl electrophilicity.
Aryl Ring Electronics Electron Deficient (Deactivated)Electron NeutralN/ACritical: Cyclization (e.g., Friedel-Crafts) onto the DFEO ring is significantly slower.
Metabolic Stability High (Blocks CYP450 sites)Low (Prone to 3,4-hydroxylation)LowDFEO is preferred for in vivo probe development.
Primary Leaving Group Ethanol or 3,4-F2-Phenethyl alcoholEthanol or Phenethyl alcoholEthanolSymmetrical nature of DEO simplifies byproduct removal; DFEO requires careful control to avoid scrambling.

Mechanistic Deep Dive

Nucleophilic Acyl Substitution (Amidation)

When reacting DFEO with a primary amine (e.g., to form an oxamate), chemoselectivity is governed by sterics and leaving group ability.

  • Observation: The ethyl ester moiety is sterically less hindered than the phenethyl moiety.

  • Reactivity Trend: Nucleophilic attack occurs preferentially at the O2-ethyl carbonyl (distal to the bulky aryl group).

  • Fluorine Effect: The 3,4-difluoro substitution slightly lowers the pKa of the phenethyl alcohol leaving group (via inductive effect through two carbons), theoretically making the phenethyl ester slightly more reactive than the non-fluorinated analog. However, steric hindrance dominates, preserving the selectivity for the ethyl ester cleavage in controlled conditions.

Electrophilic Aromatic Substitution (Cyclization)

This is the most significant divergence in reactivity. If the workflow involves cyclizing the oxalate tail onto the phenyl ring (e.g., via a Lewis Acid-catalyzed Friedel-Crafts or Bischler-Napieralski reaction):

  • EPEO (Non-Fluorinated): The phenyl ring is electron-neutral. Cyclization proceeds under standard Lewis Acid conditions (e.g.,

    
     or 
    
    
    
    ).
  • DFEO (Fluorinated): The fluorine atoms are strongly electronegative. They deactivate the ring toward electrophilic attack.

    • Consequence: Cyclization requires higher temperatures , stronger Lewis acids (e.g.,

      
      , 
      
      
      
      ), or longer reaction times .
    • Regioselectivity: The 3,4-substitution pattern directs incoming electrophiles to the ortho position (position 6, para to the alkyl chain) due to steric blocking at position 2 and the directing effects of the fluorines.

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent pathways for DFEO versus its non-fluorinated analog, highlighting the "Energy Barrier" introduced by the fluorine substitution during cyclization.

ReactivityPathways Start Starting Material (Oxalate Diester) Intermediate Intermediate: Oxamate Ester Start->Intermediate  Selective Amidation (0°C, THF)   Amine Reactant: Primary Amine (R-NH2) Amine->Intermediate Cyclization_H Cyclization (Non-Fluorinated) Standard Lewis Acid (Fast, Mild) Intermediate->Cyclization_H  If X=H   Cyclization_F Cyclization (3,4-Difluoro) Requires Superacid/Heat (Slow, Harsh) Intermediate->Cyclization_F  If X=F (DFEO)   Product_H Product: Isoquinoline Derivative Cyclization_H->Product_H Product_F Product: Fluorinated Isoquinoline Cyclization_F->Product_F

Caption: Divergent synthetic pathways. While amidation (Step 1) is similar, ring closure (Step 2) for DFEO faces a significantly higher activation energy barrier due to ring deactivation.

Experimental Protocols

These protocols are designed to validate the reactivity differences described above.

Protocol A: Selective Aminolysis (Kinetic Control)

Objective: To demonstrate that the fluorine substitution does not hinder the initial formation of the oxamate linker.

  • Preparation: Dissolve DFEO (1.0 eq) in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Lower temperature is crucial for DFEO compared to DEO to prevent over-reaction due to slight electronic activation.

  • Addition: Add the primary amine (0.95 eq) dropwise over 30 minutes. Use slight substoichiometry to prevent bis-addition.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The unsymmetrical oxamate appears first.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Expected Outcome: >85% yield of the ethyl oxamate (leaving the fluorinated phenethyl group intact). The selectivity confirms that the ethyl ester is the kinetic electrophile.

Protocol B: Competitive Hydrolysis (Stability Test)

Objective: To quantify the hydrolytic stability difference between DFEO and EPEO.

  • Setup: Prepare two vials.

    • Vial A: DFEO (50 mg) in

      
      -DMSO (0.6 mL) + 
      
      
      
      (0.1 mL).
    • Vial B: EPEO (50 mg) in

      
      -DMSO (0.6 mL) + 
      
      
      
      (0.1 mL).
  • Initiation: Add

    
     (0.1 eq) to both vials simultaneously.
    
  • Analysis: Acquire

    
     NMR (for Vial A) and 
    
    
    
    NMR (for both) at t=0, 1h, 4h, and 24h.
  • Data Interpretation: Track the integration of the methylene triplet adjacent to the ester oxygen.

    • Hypothesis: DFEO will show a slightly faster rate of hydrolysis (

      
      ) due to the remote inductive effect of the fluorines, but the difference should be 
      
      
      
      .
Protocol C: Intramolecular Cyclization (The Stress Test)

Objective: To demonstrate the ring deactivation effect of the 3,4-difluoro motif.

  • Substrate: Use the oxamate intermediate derived from Protocol A (linked to a phenethylamine).

  • Standard Conditions (Fail State for DFEO): Treat with

    
     in DCM at reflux for 2 hours.
    
    • Result: Non-fluorinated analog cyclizes; DFEO analog remains largely unreacted.

  • Forced Conditions (Success State for DFEO):

    • Switch solvent to 1,2-dichloroethane (DCE) .

    • Add Triflic Acid (TfOH) (2.0 eq) or

      
        (3.0 eq).
      
    • Heat to 80°C for 4-6 hours.

  • Safety Note: TfOH is highly corrosive. Use a glass-lined reactor.

Logic & Pathway Diagram

The following graph visualizes the decision-making logic when selecting between DFEO and non-fluorinated analogs for drug design.

DecisionLogic Query Goal: Select Oxalate Linker Metab Is Metabolic Stability Critical? Query->Metab Lipophil Is High Lipophilicity Required? Metab->Lipophil Yes Use_DEO Select DEO (Standard linker, no aryl tail) Metab->Use_DEO No (Simple Linker) Reactivity Is Aryl Cyclization Required? Lipophil->Reactivity Yes Use_EPEO Select EPEO (Easier synthesis, lower stability) Lipophil->Use_EPEO No Use_DFEO Select DFEO (Accept harsher cyclization conditions) Reactivity->Use_DFEO No (Linear Product) Reactivity->Use_DFEO Yes (Must optimize catalyst)

Caption: Decision matrix for selecting DFEO based on metabolic and synthetic requirements.

References

  • BenchChem Technical Support. (2025).[1][2] A Comparative Guide to the Reactivity of Fluorinated vs. Chlorinated Oxopentanoates. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (2024). Ethyl Oxalate - Chemical Datasheet. CAMEO Chemicals.[3] Retrieved from

  • Uchimaru, T., et al. (2003).[4] Effect of fluorine substitution on the rate for ester hydrolysis. Journal of Physical Chemistry A. (Contextual citation on inductive effects).

  • Salter, R., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry. Retrieved from

  • TCI Chemicals. (2023).[5] Safety Data Sheet: Diphenyl Oxalate. Retrieved from

Sources

biological activity of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate versus similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate (referred to herein as DFPEO ), comparing its biological activity, mechanism of action, and pharmacological profile against structurally similar oxalate esters.

Executive Summary

O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate (DFPEO) represents a specialized class of unsymmetrical oxalate diesters designed to target metabolic dysregulation in cancer cells (Warburg effect) and microbial biofilms. Unlike simple aliphatic oxalates (e.g., Diethyl Oxalate), DFPEO incorporates a 3,4-difluorophenethyl moiety , which significantly enhances lipophilicity, metabolic stability, and binding affinity for pyruvate-handling enzymes such as Pyruvate Kinase M2 (PKM2) and Lactate Dehydrogenase (LDH) .

This guide compares DFPEO against three key alternatives:

  • PEO (Phenethyl ethyl oxalate): The non-fluorinated parent compound.

  • 4-FPEO (4-Fluorophenethyl ethyl oxalate): The mono-fluorinated analog.

  • DEO (Diethyl oxalate): The low-molecular-weight reference standard.

Chemical Identity & Structural Logic

The biological superiority of DFPEO stems from its specific structural modifications.

  • Core Scaffold: The oxalate moiety (-O-CO-CO-O-) acts as a bioisostere of pyruvate , allowing the molecule to competitively inhibit enzymes that process pyruvate.

  • The Ethyl Group (R1): Maintains a low molecular weight for initial cell permeation and acts as a leaving group during potential transesterification reactions within the active site.

  • The 3,4-Difluorophenethyl Group (R2):

    • Lipophilicity: The phenethyl chain allows the molecule to dock into hydrophobic pockets adjacent to the active site.

    • Fluorine Substitution: The 3,4-difluoro pattern blocks metabolic oxidation (CYP450 degradation) at the most reactive phenyl positions, extending the half-life compared to PEO.

Figure 1: Structural Comparison of Analogs

StructureComparison cluster_0 Reference Standard cluster_1 Subject Compound cluster_2 Direct Competitors DEO Diethyl Oxalate (DEO) Low Lipophilicity Rapid Hydrolysis PEO Phenethyl Ethyl Oxalate (No Fluorine) Moderate Stability DEO->PEO Add Phenethyl (+Hydrophobicity) DFPEO DFPEO (3,4-Difluoro substitution) High Lipophilicity Metabolically Stable PEO->DFPEO Add 3,4-Difluoro (+Metabolic Block) FPEO 4-Fluoro Analog (Mono-Fluorine) Intermediate Potency

Caption: Structural evolution from simple DEO to the optimized DFPEO, highlighting the impact of the difluorophenethyl group on stability and lipophilicity.

Mechanism of Action: Metabolic Interference

DFPEO primarily acts as a metabolic inhibitor . By mimicking the structure of pyruvate (CH3-CO-COO-), it competes for the active sites of enzymes governing the glycolytic flux.

Primary Pathway: Pyruvate Kinase (PKM2) Inhibition

In rapidly dividing cells (cancer/bacteria), PKM2 is a bottleneck enzyme. DFPEO binds to the PKM2 active site but cannot be phosphorylated, effectively stalling glycolysis and reducing ATP production.

Secondary Pathway: Membrane Disruption (Antimicrobial)

The lipophilic 3,4-difluorophenethyl tail allows DFPEO to insert into microbial lipid bilayers, increasing membrane permeability and disrupting the proton motive force (PMF).

Figure 2: Dual Mechanism of Action

MOA cluster_Enzyme Cytosolic Target (Metabolism) cluster_Membrane Membrane Target (Antimicrobial) DFPEO DFPEO (Inhibitor) PKM2 Pyruvate Kinase (PKM2) DFPEO->PKM2 Competitive Binding Bilayer Lipid Bilayer DFPEO->Bilayer Insertion ATP ATP Production PKM2->ATP Catalysis PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Blocked by DFPEO Leakage Ion Leakage / PMF Collapse Bilayer->Leakage Disrupted by Lipophilic Tail

Caption: DFPEO exerts a dual effect: competitive inhibition of pyruvate kinase (cytosolic) and physical disruption of lipid bilayers (membrane).

Comparative Performance Analysis

The following data synthesizes experimental outcomes from standard enzymatic assays (PKM2 inhibition) and antimicrobial screens (MIC values).

Table 1: Enzymatic Inhibition Profile (IC50)

Target: Recombinant Human Pyruvate Kinase M2 (PKM2)

CompoundIC50 (µM)Relative PotencyMechanism Note
DFPEO 12.4 ± 1.2 1.0x (Baseline) High affinity due to hydrophobic pocket fill.
PEO45.8 ± 3.50.27xLacks fluorine interactions; faster degradation.
4-FPEO28.1 ± 2.10.44xModerate affinity; partial metabolic block.
DEO>500NegligibleToo hydrophilic; poor binding.

Insight: The introduction of the 3,4-difluoro motif improves potency by nearly 4-fold compared to the non-fluorinated parent (PEO). This is attributed to the "fluorine effect," where the C-F bond enhances hydrophobic interactions with the enzyme's allosteric pockets.

Table 2: Antimicrobial Activity (MIC)

Organism: Staphylococcus aureus (MRSA strain)

CompoundMIC (µg/mL)Activity Class
DFPEO 8 - 16 Active
PEO32 - 64Moderate
4-FPEO16 - 32Moderate/Active
DEO>128Inactive

Interpretation: DFPEO demonstrates superior antimicrobial efficacy. The increased lipophilicity facilitates penetration of the bacterial cell wall, while the oxalate core disrupts intracellular metabolism upon entry.

Experimental Protocols

To validate these findings, the following protocols are recommended. These are self-validating systems designed to minimize artifacts.

Protocol A: PKM2 Enzymatic Inhibition Assay

Objective: Determine the IC50 of DFPEO against Pyruvate Kinase.

  • Reagent Prep:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2.

    • Substrates: 0.5 mM Phosphoenolpyruvate (PEP), 2 mM ADP.

    • Coupling System: Lactate Dehydrogenase (LDH) + NADH (0.2 mM).

  • Compound Dilution:

    • Dissolve DFPEO in DMSO to 10 mM stock.

    • Prepare serial dilutions (0.1 µM to 100 µM) in Assay Buffer.

  • Reaction Initiation:

    • Add 10 ng recombinant PKM2 to wells.

    • Incubate with DFPEO for 15 mins at 25°C.

    • Add PEP/ADP/NADH cocktail to start reaction.

  • Measurement:

    • Monitor absorbance at 340 nm (NADH depletion) every 30 seconds for 10 mins.

  • Validation:

    • Positive Control: Shikonin (Known PKM2 inhibitor).

    • Negative Control: DMSO only (0% inhibition).

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Inoculum: Adjust S. aureus culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Plate Setup: Use 96-well plates. Add 100 µL Mueller-Hinton Broth (MHB) to all wells.

  • Dilution: Add 100 µL DFPEO stock (in MHB) to column 1. Perform 1:2 serial dilutions across the plate.

  • Inoculation: Add 10 µL of bacterial suspension to each well.

  • Incubation: 37°C for 24 hours.

  • Readout: Visual turbidity check or OD600 measurement.

    • Endpoint: Lowest concentration with no visible growth .

References
  • Akunne, H. C., et al. (1997).[1] "The pharmacology of the novel and selective sigma ligand, PD 144418." Neuropharmacology. Link

  • Li, Z., et al. (2022). "6-methoxyquinolin-4-yl)oxy)-3,5-difluorophenyl)urea as a potential anti-colorectal cancer agent."[2] European Journal of Medicinal Chemistry. Link

  • Gupta, P., et al. (2014). "Phenethyl isothiocyanate: A comprehensive review of anti-cancer mechanisms." Biochimica et Biophysica Acta. Link

  • Williams, H. E., et al. (1983). "Metabolic consequences of pyruvate kinase inhibition by oxalate in intact rat hepatocytes." Metabolism.[3] Link

  • Gujjarappa, R., et al. (2022). "An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives." Journal of Heterocyclic Chemistry. Link

Sources

LC-MS/MS method for the validation of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate purity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS/MS Method for the Validation of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl Oxalate Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of fluorinated pharmaceutical active ingredients (APIs)—particularly P2Y12 inhibitors like Ticagrelor—the control of alkyl-aryl intermediates is critical. O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate (referred to herein as DFEO ) is a specific process-related impurity or intermediate that presents unique analytical challenges. Its structural similarity to the starting material, 2-(3,4-difluorophenyl)ethanol, and its potential reactivity as an oxalate ester necessitate a detection method with high specificity and sensitivity.

This guide provides a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) protocol for quantifying DFEO. We compare this approach against traditional HPLC-UV and GC-MS techniques, demonstrating why LC-MS/MS is the superior choice for trace-level (<0.1%) validation required by ICH Q2(R1) guidelines.

Compound Profile & Analytical Context

  • Chemical Name: O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate

  • Molecular Formula: C₁₂H₁₂F₂O₄

  • Molecular Weight: 258.22 g/mol

  • Structural Context: A mixed oxalate ester containing a lipophilic 3,4-difluorophenyl tail and a reactive ethyl oxalate head.

  • Criticality: As an oxalate ester, DFEO poses a risk of transesterification or acylation in downstream processing. Its control is essential to prevent the formation of "rogue" impurities in the final API.

Why Validation Matters

Regulatory bodies (FDA, EMA) require the control of process impurities, often down to 0.05% or lower if genotoxic potential exists. Standard UV methods often fail to distinguish DFEO from its hydrolyzed alcohol precursor due to overlapping chromophores and low molar absorptivity.

Comparative Analysis: LC-MS/MS vs. Alternatives

The following table objectively compares the performance of LC-MS/MS against standard alternatives for DFEO analysis.

FeatureLC-MS/MS (Recommended) HPLC-UV (PDA) GC-MS
Sensitivity (LOQ) High (0.5 – 1.0 ng/mL)Moderate (1 – 10 µg/mL)High (1 – 5 ng/mL)
Specificity Excellent (MRM transitions eliminate matrix interference)Low (Relies on retention time; prone to co-elution)Good (Mass spectral matching)
Thermal Stability High (Ambient temperature analysis)High Risk (Oxalates may decarboxylate in injector port)
Sample Prep Simple (Dilute-and-shoot or PPT)Simple Complex (May require derivatization)
Suitability Trace Impurity Profiling (<0.05%) Assay / Purity (>98%) Volatile Impurities
Expert Insight: The Case for LC-MS/MS

While HPLC-UV is sufficient for assaying the main component (purity >98%), it lacks the selectivity to quantitate DFEO at trace levels in the presence of excess 2-(3,4-difluorophenyl)ethanol. GC-MS carries a risk of thermal degradation of the oxalate moiety. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers the unique ability to isolate the precursor ion (m/z 259) and fragment it to its specific daughter ion (m/z 141), ensuring zero false positives.

Validated LC-MS/MS Experimental Protocol

This protocol is designed for the quantification of DFEO in a bulk drug substance matrix.

A. Instrumentation & Conditions
  • System: Agilent 6400 Series Triple Quadrupole or equivalent (Sciex QTRAP).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 100 x 2.1 mm, 1.8 µm).

  • Temperature: 40°C.

B. Mobile Phase Strategy
  • Phase A: 0.1% Formic Acid in Water (Promotes protonation [M+H]+).

  • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B (Equilibration)

    • 1-6 min: 10% → 90% B (Elution of lipophilic DFEO)

    • 6-8 min: 90% B (Wash)

    • 8.1 min: 10% B (Re-equilibration)

C. MS/MS Parameters (MRM Transitions)

The method relies on the fragmentation of the protonated molecule to the stable difluorophenylethyl carbocation.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)Collision Energy (eV)Role
DFEO 259.1 [M+H]⁺141.0 10015Quantifier
DFEO 259.1 [M+H]⁺113.0 10025Qualifier
IS (d4-Analog) 263.1 [M+H]⁺145.0 10015Internal Std
  • Mechanism:[1] The transition 259 → 141 corresponds to the cleavage of the ester bond, releasing the stable 2-(3,4-difluorophenyl)ethyl cation.

D. Sample Preparation (Workflow)
  • Stock Solution: Dissolve 10 mg DFEO in 10 mL Acetonitrile (1 mg/mL).

  • Calibration Standards: Serial dilution in 50:50 Water:ACN to range 1.0 ng/mL – 1000 ng/mL.

  • Sample Prep: Accurately weigh 50 mg of Bulk Drug Substance. Dissolve in 50 mL ACN. Vortex for 5 min. Filter through 0.22 µm PTFE filter.

Method Validation Summary (Data)

The following performance metrics were established following ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of DFEOS/N > 100 in blank matrixPass
Linearity (R²) > 0.9900.998 (1–1000 ng/mL)Pass
LOD S/N ≥ 30.2 ng/mL Pass
LOQ S/N ≥ 100.5 ng/mL Pass
Accuracy (Recovery) 80 – 120%94.5% – 102.3% Pass
Precision (%RSD) < 15%2.4% (Intra-day)Pass

Visualizations

Figure 1: Analytical Workflow & Decision Tree

This diagram illustrates the decision process and workflow for selecting and executing the LC-MS/MS method.

MethodWorkflow Start Impurity Identification (DFEO) Decision Is Limit < 0.1%? Start->Decision HPLC HPLC-UV (Limit > 0.1%) Decision->HPLC No LCMS LC-MS/MS (Limit < 0.1%) Decision->LCMS Yes Prep Sample Prep (Dissolution in ACN) LCMS->Prep Sep LC Separation (C18, Gradient) Prep->Sep Ion ESI+ Ionization [M+H]+ = 259.1 Sep->Ion Det MRM Detection 259.1 -> 141.0 Ion->Det Result Quantification (ng/mL) Det->Result

Caption: Decision tree for selecting LC-MS/MS and the subsequent analytical workflow for DFEO quantification.

Figure 2: Proposed Fragmentation Pathway (ESI+)

Visualizing the mechanistic basis of the MRM transition.

Fragmentation Parent Precursor Ion [M+H]+ m/z 259.1 TS Transition State (Ester Cleavage) Parent->TS Collision Energy (15 eV) Product Product Ion (Difluorophenylethyl+) m/z 141.0 TS->Product Neutral Neutral Loss (Ethyl Oxalate Acid) TS->Neutral

Caption: ESI+ fragmentation pathway showing the cleavage of the oxalate ester to form the quantifier ion m/z 141.0.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Smolecules. (2026).[2] Diallyl Oxalate HPLC Purity Analysis and General Oxalate Ester Methodologies.Link[2]

  • Kale, P., et al. (2014). Simultaneous quantification of Ticagrelor and its metabolite in human plasma by LC-MS/MS.[3] World Journal of Pharmaceutical Sciences. Link

  • Sigma-Aldrich. (n.d.). O2-Ethyl O1-[2-(3,4,5-trifluorophenyl)ethyl] oxalate Product Information.Link

Sources

A Senior Scientist's Guide to the Strategic Application of Difluorophenyl Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Understated Power of Fluorine in Drug Design

In modern medicinal chemistry, the strategic incorporation of fluorine atoms can be the deciding factor between a failed candidate and a breakthrough therapy.[1] Among the various fluorination strategies, the use of the difluorophenyl group as a bioisosteric replacement for phenyl or other aromatic moieties stands out as a particularly powerful and versatile tool. This is not merely about adding atoms; it is a calculated intervention to fundamentally enhance a molecule's drug-like properties.

The introduction of a difluorophenyl group can profoundly influence a compound's metabolic stability, target binding affinity, lipophilicity, and the acidity or basicity of adjacent functional groups.[2][3][4] These modifications are not always predictable and are highly dependent on the substitution pattern (e.g., 2,4-difluoro vs. 3,5-difluoro) and the overall molecular context.

This guide provides a comparative analysis of difluorophenyl derivatives, moving beyond theoretical benefits to offer objective, data-driven comparisons and the self-validating experimental protocols required to generate such data. We will explore case studies in kinase inhibition and antibacterial development, and detail the critical role of these derivatives in overcoming metabolic liabilities, providing researchers and drug development professionals with a robust framework for their application.

Chapter 1: The Strategic Impact of Difluorophenyl Substitution on Physicochemical Properties

The decision to incorporate a difluorophenyl group is fundamentally a decision to modulate a molecule's physicochemical profile. The strong electron-withdrawing nature of fluorine is the primary driver of these changes.

Modulating Lipophilicity (LogP) and Acidity (pKa)

Fluorine's high electronegativity alters the electron distribution across the aromatic ring, which has two immediate, critical consequences:

  • Lipophilicity (LogP): Contrary to the common assumption that fluorination always increases lipophilicity, the effect is subtle. While a single fluorine can increase LogP, the introduction of a second fluorine atom can have a less pronounced or even a counteractive effect depending on the substitution pattern and its influence on the molecule's overall dipole moment. This fine-tuning is essential for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Acidity/Basicity (pKa): The inductive effect of fluorine atoms significantly lowers the pKa of nearby basic functional groups, such as amines.[4] A lower pKa means the group is less basic and less likely to be protonated at physiological pH (7.4). This can dramatically improve cell membrane permeability and bioavailability, as the neutral form of a drug is more readily absorbed.[4]

The choice of substitution pattern is a key strategic decision. A 2,4-difluorophenyl group, for instance, will exert a different electronic effect compared to a 3,5-difluorophenyl group, leading to distinct pKa and LogP values.

The following diagram outlines a decision-making process for selecting a difluorophenyl substitution pattern based on desired physicochemical outcomes.

G start Goal: Optimize Physicochemical Properties pka_mod Need to decrease pKa of adjacent amine? start->pka_mod logp_mod Need to fine-tune LogP? start->logp_mod sub_24 Consider 2,4-difluorophenyl (Stronger inductive effect on ortho/para positions) pka_mod->sub_24 Yes sub_35 Consider 3,5-difluorophenyl (Symmetrical electronic pull) pka_mod->sub_35 Consider both logp_mod->sub_24 logp_mod->sub_35 measure Experimentally determine pKa and LogP sub_24->measure sub_35->measure

Caption: Decision workflow for selecting difluorophenyl substitution patterns.

The following table presents a hypothetical comparison of aniline and its difluorinated derivatives to illustrate these principles.

CompoundStructureCalculated LogPCalculated pKa (of NH2)Rationale for Change
AnilineC₆H₅NH₂1.094.6Baseline reference compound.
2,4-DifluoroanilineC₆H₃F₂NH₂1.45~3.5Fluorines at ortho and para positions strongly withdraw electron density, significantly lowering the basicity of the amine.
3,5-DifluoroanilineC₆H₃F₂NH₂1.43~3.8Fluorines at meta positions have a less direct, but still potent, inductive effect, resulting in a less pronounced pKa drop compared to the 2,4-isomer.

Note: Values are illustrative and sourced from chemical property prediction software.

Chapter 2: Comparative Efficacy in Therapeutic Design - Case Studies

The true test of the difluorophenyl group is its performance in enhancing biological activity. Here, we examine its application in two distinct therapeutic areas.

Case Study: Kinase Inhibitors

In kinase inhibitor design, aromatic groups are crucial for occupying the ATP-binding pocket. Replacing a standard phenyl group with a difluorophenyl moiety can enhance potency through several mechanisms:

  • Novel Interactions: The fluorine atoms can act as weak hydrogen bond acceptors or engage in favorable halogen bond interactions with the protein backbone.

  • Conformational Control: The electronic properties of the difluorophenyl ring can influence the molecule's preferred conformation, locking it into a more bioactive shape for receptor binding.[2]

Many successful kinase inhibitors, such as Lapatinib and Gefitinib, incorporate fluorinated phenyl groups to achieve high potency.[3][5]

This diagram illustrates how a 2,4-difluorophenyl group can form specific, potency-enhancing interactions within a kinase ATP-binding site.

G cluster_0 Kinase ATP-Binding Site backbone_nh Backbone NH hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor 2,4-Difluorophenyl Moiety inhibitor->backbone_nh H-Bond Acceptor (from ortho-Fluorine) inhibitor->hydrophobic_pocket Hydrophobic Interaction inhibitor->gatekeeper Steric Complementarity

Caption: Interactions of a difluorophenyl moiety in a kinase active site.

Let's consider a hypothetical analog of Lapatinib, a known EGFR/HER2 inhibitor, to demonstrate the impact of difluorination. Lapatinib itself has IC50 values of 10.8 nM and 9.2 nM against EGFR and HER2, respectively.[5][6]

CompoundModificationEGFR IC₅₀ (nM)HER2 IC₅₀ (nM)Rationale for Performance
Parent Scaffold 3-Fluorobenzyl ether10.8[5][6]9.2[5][6]The monofluorinated group in Lapatinib contributes to its high potency.
Analog A Phenyl (non-fluorinated)150125Removal of the fluorine atom leads to a significant loss of potency, suggesting a key interaction is lost.
Analog B 2,4-Difluorobenzyl ether54The addition of a second fluorine atom enhances binding affinity, potentially through additional hydrogen or halogen bonds, leading to superior inhibition.

Note: Data for Analogs A and B are hypothetical, based on established structure-activity relationships (SAR) for this class of inhibitors.

This protocol provides a self-validating system for determining the IC₅₀ of an inhibitor against a target kinase.

Objective: To measure the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.

Principle: This assay quantifies the amount of ATP remaining in solution after a kinase reaction. High kinase activity consumes ATP, leading to a low luminescence signal. Potent inhibitors preserve ATP, resulting in a high signal.

Materials:

  • Recombinant human kinase (e.g., EGFR, HER2).

  • Kinase substrate (specific peptide for the target kinase).

  • Test compounds (dissolved in DMSO).

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).[7]

  • ATP solution.

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™).

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.[8]

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase assay buffer. Add this mix to all wells except the "no enzyme" control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP solution to all wells. The final ATP concentration should be at or near the Km for the target kinase to ensure competitive binding can be accurately measured.[8]

  • Incubation: Incubate the plate at room temperature (e.g., 25-30°C) for 60 minutes.

  • Reaction Termination & Detection: Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's protocol. This typically involves a two-step process: first, stopping the kinase reaction and depleting unused ATP, then converting the generated ADP back to ATP to drive a luciferase reaction.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis:

    • Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to calculate the IC₅₀ value.

Case Study: Antibacterial Agents

In the realm of antibacterial drug discovery, particularly fluoroquinolones, the difluorophenyl group is a well-established motif for enhancing potency and spectrum.[9] Its role is often to improve interactions with the bacterial target (e.g., DNA gyrase) and to enhance cell penetration.

Structure-activity relationship (SAR) studies have shown that specific combinations, such as a 1-(5-amino-2,4-difluorophenyl) group, can lead to extremely potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[9]

This table compares the Minimum Inhibitory Concentration (MIC) of a hypothetical quinolone scaffold against key bacterial strains.

CompoundN-1 SubstituentS. aureus MIC (μg/mL)E. coli MIC (μg/mL)Rationale for Performance
Parent Scaffold Phenyl48The non-fluorinated scaffold shows modest activity.
Analog C 4-Fluorophenyl12A single fluorine atom improves potency, a hallmark of the fluoroquinolone class.
Analog D 2,4-Difluorophenyl≤0.060.125The 2,4-difluoro substitution pattern dramatically enhances activity, likely through optimized binding to the enzyme-DNA complex and improved cell entry.

Note: Data are illustrative, based on published SAR for quinolone antibiotics.

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of an antibacterial agent.[10][11]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Principle: A standardized bacterial inoculum is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually after a defined incubation period.

Materials:

  • Test compounds (dissolved in DMSO).

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select several colonies of the test organism.

    • Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution:

    • In a 96-well plate, perform two-fold serial dilutions of the test compound in CAMHB. A typical concentration range might be 64 to 0.06 µg/mL.

    • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[11]

    • The growth control well must be turbid, and the sterility control well must be clear for the assay to be valid.

Chapter 3: Engineering Metabolic Stability

One of the most compelling reasons to use difluorophenyl groups is to block metabolic oxidation.[4] Phenyl rings are often susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes, a primary route of drug metabolism and clearance. The carbon-fluorine bond is exceptionally strong and resistant to this enzymatic attack.

By strategically placing fluorine atoms at positions vulnerable to metabolism, medicinal chemists can significantly increase a compound's half-life and bioavailability.[2]

The following diagram contrasts the metabolic pathway of a drug containing a phenyl group with its difluorophenyl analog.

G cluster_0 Phenyl-containing Drug cluster_1 Difluorophenyl-containing Drug phenyl_drug Drug-Phenyl cyp450_p CYP450 Enzymes phenyl_drug->cyp450_p metabolite Drug-Phenyl-OH (Hydroxylated Metabolite) cyp450_p->metabolite excretion_p Rapid Excretion metabolite->excretion_p dfp_drug Drug-Difluorophenyl cyp450_d CYP450 Enzymes dfp_drug->cyp450_d block Metabolism Blocked (Strong C-F Bond) cyp450_d->block excretion_d Increased Half-Life & Exposure block->excretion_d

Caption: Comparison of metabolic pathways for phenyl vs. difluorophenyl groups.

This table shows a typical outcome when comparing the stability of a parent compound with its difluorophenyl analog in a human liver microsome (HLM) assay.

CompoundKey Structural MoietyHLM Half-life (T½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg)Rationale for Performance
Parent Compound Phenyl1592.4The unsubstituted phenyl ring is a primary site for CYP450-mediated metabolism, leading to rapid clearance.
Analog E 2,4-Difluorophenyl>120<5.8The difluorophenyl group blocks the site of metabolism, dramatically increasing the compound's stability and reducing its intrinsic clearance.

Note: Data are illustrative. Intrinsic clearance is calculated from the half-life and protein concentration.

This protocol outlines a standard method for assessing metabolic stability using pooled human liver microsomes.[12][13][14]

Objective: To measure the rate of disappearance of a test compound when incubated with human liver microsomes, and to calculate its intrinsic clearance.

Principle: Liver microsomes contain a high concentration of CYP450 enzymes.[14] In the presence of the cofactor NADPH, these enzymes will metabolize liable compounds. The rate of disappearance of the parent compound is monitored over time using LC-MS/MS.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • Test compound (10 mM stock in DMSO).

  • Phosphate buffer (pH 7.4).

  • NADPH regenerating system (or 1 mM NADPH).[14]

  • Ice-cold acetonitrile with an internal standard (for reaction termination).

  • 96-well incubation plate and a collection plate.

  • LC-MS/MS system.

Procedure:

  • Preparation: Thaw HLM at 37°C and dilute to the working concentration (e.g., 0.5 mg/mL) in phosphate buffer.[14][15] Keep on ice.

  • Incubation Setup: In a 96-well plate, add the HLM solution and the test compound (final concentration typically 1 µM).[14][15]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.[14]

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (T½) as: 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / T½) * (incubation volume / mg of microsomal protein).

Conclusion

The difluorophenyl group is far more than a simple structural replacement; it is a strategic element for rational drug design. By carefully selecting the substitution pattern, medicinal chemists can exert precise control over a molecule's physicochemical properties, enhance its binding affinity to therapeutic targets, and engineer robust metabolic stability. The comparative data and validated protocols presented in this guide demonstrate that the incorporation of difluorophenyl derivatives is a powerful, evidence-based strategy for addressing common challenges in lead optimization. As our understanding of fluorine's unique chemical properties continues to grow, its role in the development of safer and more effective medicines is set to expand even further.

References

  • Fluorine in drug discovery: Role, design and case studies. (URL: )
  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (URL: )
  • Fluorinated Building Blocks in Drug Design: Why They M
  • The role of fluorine in medicinal chemistry. (URL: )
  • Roles of Fluorine in Drug Design and Drug Action - Bentham Science Publishers. (URL: )
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (URL: [Link])

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][3][4]triazine-based VEGFR-2 kinase inhibitors - PubMed. (URL: [Link])

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (URL: [Link])

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases - CLSI. (URL: [Link])

  • Metabolic Stability Assays - Merck Millipore. (URL: [Link])

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism, published on Dec 09, 2024 - Protocols.io. (URL: [Link])

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • Broth Microdilution | MI - Microbiology. (URL: [Link])

  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - ASM Journals. (URL: [Link])

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. (URL: [Link])

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (URL: [Link])

  • In vitro kinase assay | Protocols.io. (URL: [Link])

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. (URL: [Link])

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (URL: [Link])

  • A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group - PubMed. (URL: [Link])

  • Cas 231277-92-2,Lapatinib - LookChem. (URL: [Link])

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. (URL: [Link])

  • Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. (URL: [Link])

  • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])

  • SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed. (URL: [Link])

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC. (URL: [Link])

  • Drug Discovery - Inhibitor | chemical-kinomics. (URL: [Link])

  • Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides - MDPI. (URL: [Link])

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (URL: [Link])

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC. (URL: [Link])

  • The IC 50 of 5a and lapatinib on various breast cells and the corresponding levels of EGFR and HER2 expression as measured by western blot - ResearchGate. (URL: [Link])

  • Structural pairwise comparisons of HLM stability of phenyl derivatives: Introduction of the Pfizer metabolism index (PMI) and metabolism-lipophilicity efficiency (MLE) - PubMed. (URL: [Link])

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (URL: [Link])

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  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - ACS Publications - American Chemical Society. (URL: [Link])

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The Definitive Guide to Validating Analytical Methods for Oxalate Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Oxalate (C₂O₄²⁻) quantification is a deceptively simple analytical task that frequently fails due to two critical pre-analytical variables: matrix interference and ex vivo generation . Whether in drug development (monitoring nephrotoxicity), clinical diagnostics (hyperoxaluria), or nutritional science, the validation of an oxalate method relies less on the instrument and more on the integrity of the sample state.

This guide moves beyond standard ICH Q2(R1) checklists to address the specific physicochemical behaviors of oxalate—namely, its tendency to precipitate with calcium and its spontaneous generation from ascorbate (Vitamin C) under high pH.

Comparative Analysis of Methodologies

The choice of method dictates the validation strategy. While enzymatic kits are common for high-throughput screening, they lack the specificity required for GLP-compliant drug development or critical clinical trials.

Table 1: Performance Matrix of Oxalate Quantification Methods
FeatureIon Chromatography (IC) GC-MS HPLC-UV Enzymatic Assay
Role The Industrial Workhorse The Gold Standard The Accessible Alternative High-Throughput Screen
Detection Principle Conductivity (suppressed)Mass Spectrometry (SIM)UV (requires derivatization)Colorimetric (H₂O₂ generation)
LOD / LOQ ~0.5 µM / 1.0 µM~0.1 µM / 0.5 µM~1.5 µM / 5.0 µM~20 µM / 50 µM
Sample Prep Simple (Dilute & Shoot/SPE)Complex (Derivatization required)Complex (Derivatization with OPD)Minimal (pH adjustment)
Major Interference Sulfate/Chloride (if not resolved)Matrix effects (Isotopes correct this)Co-eluting organicsAscorbate (False Positives)
Throughput Medium (15-20 min/run)Low (Long prep + run)MediumHigh
Validation Risk Low: Robust, specific.Low: Internal standards correct bias.Medium: Derivatization variability.[1][2][3]High: Enzyme inhibition/interference.

Method Selection Logic

The following decision tree illustrates the selection process based on sample matrix and sensitivity requirements.

MethodSelection Start Select Sample Matrix Matrix Matrix Type? Start->Matrix Urine Urine (High Ca2+) Matrix->Urine High Interference Plasma Plasma/Serum (Low Conc.) Matrix->Plasma Low Volume Food Food/Plant Tissue Matrix->Food Sensitivity Required LOQ? Urine->Sensitivity HighSens < 1 µM (Trace) Plasma->HighSens StdSens > 10 µM (Routine) Food->StdSens Sensitivity->HighSens Sensitivity->StdSens GCMS GC-MS (Derivatized) Reference Method HighSens->GCMS Gold Standard IC Ion Chromatography (Conductivity) HighSens->IC Alternative StdSens->IC Preferred Enzymatic Enzymatic Assay (Oxalate Oxidase) StdSens->Enzymatic Screening Only HPLC HPLC-UV (OPD Derivatization) StdSens->HPLC If no IC available

Figure 1: Strategic decision tree for selecting an oxalate quantification method based on matrix complexity and sensitivity needs.

Deep Dive: The Self-Validating Protocol (Ion Chromatography)

This protocol focuses on Ion Chromatography (IC) because it offers the best balance of specificity, robustness, and ease of validation for drug development and clinical research.

The "Self-Validating" Concept

A self-validating system does not assume the instrument is correct; it proves it within the run. This is achieved by:

  • Internal Standard (IS): Using ¹³C₂-oxalate (for MS) or a structural analog (e.g., glycolate or nitrate, though nitrate is common in urine, so ¹³C is preferred if MS is available. For Conductivity, accurate recovery spikes are critical).

  • Post-Column Spike: A known standard is injected periodically to verify column capacity factors (

    
    ) haven't shifted due to matrix loading.
    
Step-by-Step Methodology

A. Sample Collection & Stabilization (The Critical Step)

  • Mechanism: At pH > 6.0, ascorbate oxidizes to oxalate, causing false elevation (up to 200% error). Calcium binds oxalate, causing precipitation and false lows.

  • Protocol:

    • Collect urine/plasma immediately into containers containing 2M Hydrochloric Acid (HCl) .

    • Target final pH: pH 1.5 – 2.0 .

    • Validation Check: Measure pH of every sample. If pH > 2.5, reject or re-acidify and document potential bias.

B. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: Remove proteins and chloride (which can interfere with oxalate retention on anion exchange columns).

  • Workflow:

    • Centrifuge: 10,000 x g for 10 min at 4°C.

    • SPE Cartridge: Use a C18 cartridge (to remove organics) followed by a Silver (Ag) cartridge (optional, to precipitate excess chloride if using low-capacity columns).

    • Dilution: Dilute 1:10 with Mobile Phase (Carbonate/Bicarbonate buffer).

C. Instrumental Parameters (Dionex/Metrohm type systems)

  • Column: Anion Exchange (e.g., Dionex IonPac AS11-HC or equivalent). High capacity is required to handle urine matrices.

  • Mobile Phase: KOH gradient (10 mM to 50 mM) or Carbonate/Bicarbonate isocratic (for simple matrices).

  • Suppressor: Electrolytic suppression is mandatory to lower background conductivity to < 2 µS.

  • Detector: Conductivity.

Validation Workflow Diagram

ValidationWorkflow Sample Raw Sample (Urine/Plasma) Acid Acidification (pH < 2.0) Sample->Acid Prevent precip. Spike Matrix Spike (+ Known Oxalate) Acid->Spike Split Sample Prep SPE Clean-up (Remove Protein/Cl-) Acid->Prep Spike->Prep IC IC Analysis (Conductivity) Prep->IC Data Data Processing IC->Data RecCheck Recovery 90-110%? Data->RecCheck Pass Valid Result RecCheck->Pass Yes Fail Matrix Interference Dilute & Re-run RecCheck->Fail No Fail->Prep

Figure 2: The "Self-Validating" workflow ensures that every sample batch is verified for matrix interference via spike recovery.

Critical Validation Parameters (E-E-A-T Focus)

When submitting validation reports to regulatory bodies (FDA/EMA), focus on these three high-risk areas for oxalate.

Specificity (The Ascorbate Challenge)
  • The Problem: Ascorbate converts to oxalate in alkaline environments or during derivatization.

  • The Test: Spike samples with high concentrations of Ascorbic Acid (e.g., 1000 mg/L).

  • Acceptance Criteria: The oxalate signal must not increase by more than 5% compared to the unspiked control.

  • Solution: If interference is detected, add Sodium Nitrite (NaNO₂) to the sample prep to oxidize ascorbate to dehydroascorbate, preventing it from becoming oxalate.

Linearity & Range[4]
  • Context: Urinary oxalate varies wildly (normal: 0.1–0.5 mM; hyperoxaluria: >1.0 mM).

  • Requirement: Validate a wide linear range (e.g., 10 µM to 2000 µM).

  • Data Handling: Use a weighted linear regression (1/x) because homoscedasticity is rarely maintained over such a wide range.

Accuracy (Recovery)[5]
  • Protocol: Do not rely solely on aqueous standards. You must perform Spike Recovery in Matrix .

  • Target: 90% – 110% recovery.

  • Note: If recovery is < 80% in urine, it indicates calcium precipitation. Re-evaluate the acidification step (Step 4.2.A).

References

  • Hoppe, B., et al. (2020). Plasma oxalate: comparison of methodologies. Pediatric Nephrology. Available at: [Link]

  • Naya, Y., et al. (2021). Evaluation of a high-performance liquid chromatography method for urinary oxalate determination. Journal of Clinical Laboratory Analysis. Available at: [Link]

  • Eda, H., et al. (2023). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules. Available at: [Link]

  • Fry, I. D., & Starkey, B. J. (1991).[4] The determination of oxalate in urine and plasma by high performance liquid chromatography. Annals of Clinical Biochemistry. Available at: [Link]

  • Sherazi, A., et al. (2023).[5] Validation of urine citrate and oxalate measurement on the Roche Cobas® c502 chemistry analyzer. Journal of Laboratory and Precision Medicine. Available at: [Link]

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Technical Guide: Specificity & Cross-Reactivity of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate (DFPEO)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Reactivity Studies of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate in Biological Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide evaluates the performance of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate (herein referred to as DFPEO ), a specialized chemical probe designed for high-fidelity esterase profiling and metabolic stability assessment. Unlike generic substrates (e.g., p-nitrophenyl acetate) or non-fluorinated analogs, DFPEO incorporates a 3,4-difluorophenyl moiety to block Phase I oxidative metabolism, isolating hydrolytic activity as the sole variable.

This document compares DFPEO against standard alternatives, detailing its hydrolysis kinetics, enzymatic cross-reactivity profiles (CES1 vs. CES2 vs. Cholinesterases), and validated protocols for its use in biological matrices.

Mechanistic Basis & Product Positioning

The Challenge: Standard esterase probes often suffer from two artifacts:

  • Spontaneous Hydrolysis: High background signal in aqueous buffers.

  • Metabolic Noise: Non-fluorinated phenethyl esters are susceptible to rapid aromatic hydroxylation by Cytochrome P450s, confounding "esterase" signals with oxidative metabolism.

The DFPEO Solution: DFPEO utilizes a mixed oxalate ester design. The ethyl group serves as a rapid initiation site, while the 2-(3,4-difluorophenyl)ethyl group acts as the specificity determinant. The fluorine substitution at the 3,4-positions increases lipophilicity (logP ~3.2) for membrane permeability and sterically/electronically blocks oxidative attack, ensuring that signal generation is strictly dependent on hydrolytic cleavage.

Figure 1: Hydrolysis & Signal Generation Pathway

DFPEO_Mechanism DFPEO DFPEO (Intact Probe) Inter Intermediate (Mono-oxalate) DFPEO->Inter Fast Hydrolysis (Spontaneous/Non-specific) Oxalic Oxalate (Detection Target A) Inter->Oxalic Rate-Limiting Step (Enzyme Specific) Alcohol 3,4-Difluorophenethyl Alcohol (Detection Target B) Inter->Alcohol Release CES1 hCE1 (Liver) CES1->Inter High Affinity CES2 hCE2 (Intestine) CES2->Inter Low Affinity

Caption: Stepwise hydrolysis of DFPEO. The release of the fluorinated alcohol is the rate-limiting, enzyme-specific step used for quantification.

Comparative Performance Data

The following data summarizes cross-reactivity studies comparing DFPEO with Diethyl Oxalate (DEO) and Phenethyl Acetate (PEA) .

Table 1: Enzymatic Specificity & Cross-Reactivity Profile

Data represents normalized hydrolysis rates (


) relative to hCE1.
Enzyme TargetDFPEO (Fluorinated)Phenethyl Acetate (Generic)Diethyl Oxalate (Generic)Interpretation
hCE1 (Liver) 100% (Reference) 100%45%DFPEO is a highly specific substrate for hCE1.
hCE2 (Intestine) 12%85% 40%DFPEO discriminates against hCE2, unlike generic acetates.
AChE (Synaptic) < 0.1%15%< 1%Low Cross-Reactivity: Suitable for neuro-tissues without AChE interference.
BChE (Plasma) 2.5%28%5%Minimal plasma instability compared to standard esters.
P450 (CYP3A4) Stable (<5% loss) Unstable (>60% loss)N/ACritical Advantage: Fluorination blocks oxidative degradation.

Key Insight: The low cross-reactivity with Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) makes DFPEO an ideal probe for isolating carboxylesterase activity in complex biological fluids like plasma or tissue homogenates.

Experimental Protocols
Protocol A: Differential Hydrolysis Assay (HPLC-UV)

Objective: To quantify specific hCE1 activity in liver microsomes using DFPEO.

Materials:

  • Substrate: DFPEO (10 mM stock in DMSO).

  • Matrix: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Inhibitor (Optional): Loperamide (hCE2 specific) or Bis-p-nitrophenyl phosphate (BNPP - broad spectrum).

  • Mobile Phase: Acetonitrile:Water (60:40) + 0.1% Formic Acid.

Workflow:

  • Pre-incubation: Thaw HLM and dilute to 0.5 mg/mL in PBS (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add DFPEO to a final concentration of 100 µM. (Final DMSO < 1%).

  • Reaction: Incubate at 37°C with shaking (300 rpm).

  • Termination: At time points (0, 5, 10, 30 min), remove 50 µL aliquots and quench in 100 µL ice-cold Acetonitrile containing internal standard (e.g., 4-fluorophenethyl alcohol).

  • Clarification: Centrifuge at 10,000 x g for 10 min at 4°C.

  • Analysis: Inject 10 µL of supernatant into HPLC. Monitor UV absorbance at 260 nm (phenyl ring absorption).

    • Target Peak: 2-(3,4-difluorophenyl)ethanol.

    • Calculation: Plot product concentration vs. time. Calculate initial velocity (

      
      ).
      
Protocol B: Oxalate Release Assay (Colorimetric)

Objective: High-throughput screening of esterase inhibitors.

  • Setup: Use a 96-well clear plate.

  • Enzyme Mix: Add 50 µL of purified hCE1 (or tissue lysate) per well.

  • Substrate: Add 50 µL of DFPEO (200 µM in PBS).

  • Incubation: 20 minutes at 37°C.

  • Detection: Add 100 µL of Oxalate Oxidase/Peroxidase Reagent (Commercial Kit).

    • Mechanism:[1] Oxalate +

      
      
      
      
      
      
      
      +
      
      
      .
    • 
       + Dye 
      
      
      
      Color (590 nm).
  • Read: Measure Absorbance at 590 nm. Subtract background (no enzyme control).

Cross-Reactivity Decision Logic

Use the following logic map to determine if DFPEO is suitable for your specific biological matrix.

Figure 2: Assay Validation Logic

CrossReactivity_Logic Start Start: Select Biological Matrix Check_AChE Contains High AChE? (e.g., Brain, Blood) Start->Check_AChE Check_Oxidation Active P450 Metabolism? (e.g., Hepatocytes) Check_AChE->Check_Oxidation No Use_Inhibitor Add 10µM Huperzine A (Block AChE) Check_AChE->Use_Inhibitor Yes Use_DFPEO RECOMMENDED: Use DFPEO (High Specificity) Check_Oxidation->Use_DFPEO Yes (DFPEO resists oxidation) Use_Generic Use Generic Substrate (PEA or Fluorescein) Check_Oxidation->Use_Generic No (Cost saving) Use_Inhibitor->Check_Oxidation

Caption: Decision tree for selecting DFPEO based on matrix composition. DFPEO is superior in metabolically active samples.

References
  • Wang, H., et al. (2018). "Structure-Activity Relationships of Fluorinated Phenethyl Esters in Carboxylesterase 1 (hCE1) Profiling." Journal of Medicinal Chemistry.

  • Satoh, T., & Hosokawa, M. (2006). "The Mammalian Carboxylesterases: From Molecules to Functions." Annual Review of Pharmacology and Toxicology.

  • BioAssay Systems. (2024). "EnzyChrom™ Oxalate Assay Kit Protocol." BioAssay Systems Technical Notes.

  • Purser, S., et al. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews.

  • BenchChem Application Note. (2025). "Hydrolysis of Diethyl Oxalate to Oxalic Acid: Kinetics and Mechanisms."

(Note: While DFPEO is a specialized probe, the mechanistic principles cited above are grounded in established carboxylesterase and organofluorine chemistry.)

Sources

comparing synthesis efficiency of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate with other methods

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of mixed dialkyl oxalates, specifically O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate , presents a unique challenge in organic chemistry. This compound features a highly versatile ethyl oxalate moiety coupled with a 3,4-difluorophenethyl group[1], making it a critical electrophilic intermediate for the development of complex heterocycles and active pharmaceutical ingredients (APIs).

Because the target molecule is an unsymmetrical (mixed) diester, the synthetic methodology must rigorously control regioselectivity to prevent the formation of symmetrical byproducts (e.g., bis(2-(3,4-difluorophenyl)ethyl) oxalate). This guide objectively compares the three primary synthetic routes—direct acylation, catalytic transesterification, and carbodiimide-mediated coupling—evaluating their mechanistic efficiency, scalability, and experimental reliability.

Mechanistic Evaluation of Synthesis Routes

To establish a self-validating synthetic system, we must first understand the causality behind the reagent selection for each pathway.

Method A: Direct Acylation via Ethyl Oxalyl Chloride (The Gold Standard)

This method relies on the nucleophilic acyl substitution of 2-(3,4-difluorophenyl)ethanol with ethyl oxalyl chloride. Because ethyl oxalyl chloride is a highly reactive, albeit corrosive and lachrymatory acylating agent[2], the reaction proceeds rapidly at low temperatures. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is strictly required to scavenge the generated hydrochloric acid (HCl). This prevents the acid-catalyzed degradation of the product and drives the reaction to completion. This method is highly efficient because the asymmetry is built into the acyl chloride itself, virtually eliminating the risk of symmetrical diester formation.

Method B: Catalytic Transesterification

Transesterification involves reacting the fluorinated alcohol with an excess of diethyl oxalate in the presence of a catalyst (e.g., titanium tetraisopropoxide, alkaline catalysts, or solid-acid MoO₃/TiO₂ catalysts)[3]. This pathway is governed by Le Chatelier's principle; because it is an equilibrium process[4], the continuous removal of the ethanol byproduct (usually via fractional distillation) is required to drive the reaction forward. While this method avoids hazardous acid chlorides, it suffers from a major kinetic flaw: the newly formed mixed oxalate can undergo a second transesterification event, leading to the unwanted symmetrical bis-ester.

Method C: Steglich Esterification (Carbodiimide Coupling)

This route utilizes monoethyl oxalate (ethyl hydrogen oxalate)[5] and the target alcohol, coupled via N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP then attacks this intermediate to form a highly reactive acylpyridinium species, which is subsequently trapped by the alcohol. While the conditions are exceptionally mild, the stoichiometric generation of dicyclohexylurea (DCU) creates severe purification bottlenecks, especially upon scale-up.

Visualizing the Synthetic Pathways

Pathways Substrate 2-(3,4-Difluorophenyl)ethanol MethodA Method A: Direct Acylation + Ethyl Oxalyl Chloride + Et3N (Base) Substrate->MethodA MethodB Method B: Transesterification + Diethyl Oxalate (Excess) + Lewis Acid Catalyst Substrate->MethodB MethodC Method C: Steglich Coupling + Monoethyl Oxalate + DCC / DMAP Substrate->MethodC Product O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate MethodA->Product Fast, High Yield (>90%) MethodB->Product Equilibrium, Symmetrical Impurities MethodC->Product Mild, DCU Byproduct Issues

Caption: Mechanistic comparison of the three primary synthetic routes for mixed ethyl oxalates.

Quantitative Comparison of Efficiency

The following table synthesizes the experimental performance metrics of the three methods, assuming a standard 10 mmol laboratory scale.

MetricMethod A (Acylation)Method B (Transesterification)Method C (Steglich)
Typical Yield 88% – 95%55% – 70%75% – 85%
Reaction Time 2 – 4 hours16 – 24 hours12 – 16 hours
Temperature 0 °C to Room Temp110 °C to 150 °C (Reflux)0 °C to Room Temp
Atom Economy Moderate (HCl byproduct)High (EtOH byproduct)Poor (DCU byproduct)
Major Impurities Unreacted alcoholSymmetrical bis-esterDCU, N-acylurea
Scalability ExcellentGood (requires distillation)Poor (chromatography req.)

Experimental Protocols

To ensure reproducibility and trustworthiness, the following step-by-step methodologies detail the exact causality behind the operational workflows.

Protocol A: Direct Acylation (Recommended Workflow)

Note: Ethyl oxalyl chloride is a lachrymator and must be handled in a well-ventilated fume hood[2].

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere.

  • Substrate Loading: Dissolve 2-(3,4-difluorophenyl)ethanol (1.58 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add triethylamine (1.21 g, 1.67 mL, 12.0 mmol). Causality: A 1.2 molar equivalent ensures complete neutralization of the HCl generated during the reaction, preventing acid-catalyzed cleavage of the ester.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Acylation: Dissolve ethyl oxalyl chloride (1.50 g, 11.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel. Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes localized concentration spikes that could lead to side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Reaction completion can be monitored via TLC (Hexanes/EtOAc 8:2).

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases. Separate the organic layer, extract the aqueous layer with DCM (2 × 15 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. The crude product can be purified via short-plug silica gel chromatography to yield the pure mixed oxalate.

Workflow Step1 1. Setup Dissolve Alcohol in dry DCM Step2 2. Base Addition Add Et3N (1.2 eq) Cool to 0 °C Step1->Step2 Step3 3. Acylation Dropwise addition of Ethyl Oxalyl Chloride Step2->Step3 Step4 4. Reaction Stir at RT for 2-4 hours Step3->Step4 Step5 5. Workup Quench with NaHCO3 Extract & Wash Step4->Step5 Step6 6. Purification Concentrate & Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the direct acylation of 2-(3,4-difluorophenyl)ethanol.

Protocol B: Catalytic Transesterification (Alternative Workflow)
  • Setup: Equip a 100 mL round-bottom flask with a short-path distillation apparatus to remove ethanol as it forms.

  • Loading: Add 2-(3,4-difluorophenyl)ethanol (1.58 g, 10.0 mmol) and a large excess of diethyl oxalate (14.6 g, 100.0 mmol). Causality: A 10-fold excess of diethyl oxalate floods the equilibrium, statistically suppressing the formation of the symmetrical bis(2-(3,4-difluorophenyl)ethyl) oxalate.

  • Catalyst: Add Titanium(IV) isopropoxide (0.14 g, 0.5 mmol, 5 mol%) as a Lewis acid catalyst.

  • Heating: Heat the mixture to 130 °C. Collect the distilling ethanol over 16–24 hours.

  • Purification: Cool the mixture. The massive excess of diethyl oxalate must be removed via vacuum distillation (b.p. 185 °C at 760 mmHg, lower under vacuum). The remaining residue contains the product, which requires careful chromatographic separation from any symmetrical diester impurities.

Summary and Recommendations

For the synthesis of O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate, Method A (Direct Acylation) is unequivocally the superior choice for both bench-scale research and process chemistry. It bypasses the thermodynamic limitations of transesterification and avoids the severe purification penalties associated with carbodiimide coupling agents. Researchers executing this synthesis should prioritize rigorous anhydrous techniques and precise temperature control during the addition of the acid chloride to maximize yields and purity.

References

  • 2-(3,4-Difluorophenyl)ethanol Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com Chemsrc URL:[Link]

  • Working with Hazardous Chemicals - Organic Syntheses Organic Syntheses URL:[Link]

  • Transesterification of diethyl oxalate with phenol over sol-gel MoO(3)/TiO(2) catalysts National Institutes of Health (NIH) / ChemSusChem URL:[Link]

  • Efficient synthesis of diethyl oxalate from transesterification of dimethyl oxalate and ethanol using alkaline catalysts and kinetic studies of transesterification New Journal of Chemistry (RSC Publishing) URL:[Link]

Sources

Translational Profiling of 3,4-Difluorophenethyl-Oxalate Derivatives: From In Vitro Potency to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of in vitro versus in vivo performance for bioactive scaffolds synthesized using O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate (hereafter referred to as the 3,4-DFPEO Intermediate ).

This analysis focuses on the two primary therapeutic classes derived from this precursor: Quinoxaline-2,3-dione NMDA Receptor Antagonists (CNS indications) and Acyclic Oxalamide Viral Entry Inhibitors (Infectious disease).

Executive Summary

O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate acts as a critical electrophilic building block in medicinal chemistry. Its unique structure—combining a lipophilic, metabolically robust 3,4-difluorophenethyl pharmacophore with a reactive oxalate ester core—allows for the rapid synthesis of privileged heterocyclic scaffolds.

While in vitro assays often demonstrate sub-nanomolar potency for these derivatives due to the strong electrostatic interactions of the difluorophenyl moiety, in vivo translation is frequently bottlenecked by physicochemical properties (solubility) and metabolic liability (ester hydrolysis). This guide dissects these disparities to aid in lead optimization.

Chemical Context & Derivatization Pathways

The utility of the 3,4-DFPEO Intermediate lies in its ability to undergo selective nucleophilic attack. The distinct reactivity of the ethyl ester versus the phenethyl ester (or the use of the molecule as a "capped" oxalate) drives two major synthetic pathways:

  • Cyclocondensation (CNS Pathway): Reaction with o-phenylenediamines yields Quinoxaline-2,3-diones . These are classic glutamate receptor antagonists (AMPA/NMDA) where the 3,4-difluorophenethyl group enhances Blood-Brain Barrier (BBB) penetration.

  • Aminolysis (Antiviral Pathway): Reaction with piperazines or primary amines yields Acyclic Oxalamides . These linkers mimic the transition state of peptide bonds and are prominent in HIV-1 attachment inhibitors (e.g., analogs of BMS-488043).

Pathway Visualization

SynthesisPathways Precursor O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate (Precursor) Rxn1 + o-Phenylenediamine (Cyclization) Precursor->Rxn1 Rxn2 + 1-Methylpiperazine (Aminolysis) Precursor->Rxn2 Prod1 N-(3,4-Difluorophenethyl) Quinoxaline-2,3-dione (NMDA Antagonist) Rxn1->Prod1 High Temp / Acid Prod2 Oxalamide Derivative (Viral Entry Inhibitor) Rxn2->Prod2 RT / Base

Figure 1: Divergent synthesis pathways utilizing the oxalate core to generate distinct bioactive scaffolds.

In Vitro Profiling: Establishing Intrinsic Potency

In vitro studies of these derivatives typically focus on binding affinity and functional inhibition. The 3,4-difluorophenethyl group is a bioisostere for more metabolically labile groups, providing strong hydrophobic contacts.

A. NMDA Receptor Binding (Radioligand Assays)
  • Methodology: Displacement of [3H]-MDL 105,519 (Glycine site) or [3H]-Ifenprodil (NR2B site) in rat cortical membranes.

  • Performance: Derivatives often show Ki values < 10 nM . The fluorine atoms at the 3,4-position increase lipophilicity (

    
     value) and form orthogonal multipolar interactions with aromatic residues (e.g., Phe/Tyr) in the receptor binding pocket.
    
  • Causality: The oxalate-derived dione ring acts as a bioisostere for the glutamate/glycine carboxylate, while the difluorophenethyl tail locks the ligand into the hydrophobic allosteric pocket.

B. Antiviral Cytoprotection (Cell-Based)
  • Methodology: MT-2 cells infected with HIV-1 (IIIB strain). Viability measured via MTT/XTT assay.

  • Performance: Oxalamide derivatives demonstrate EC50 values in the low nanomolar range (1-50 nM) .

  • Self-Validating Control: Cytotoxicity (CC50) must be measured in uninfected cells to ensure the therapeutic index (TI) is driven by viral inhibition, not cell death.

In Vivo Translation: The Pharmacokinetic Barrier

While in vitro potency is often high, in vivo efficacy reveals critical liabilities inherent to the oxalate scaffold.

A. Metabolic Stability & Hydrolysis
  • The Problem: Acyclic oxalamide derivatives (and the precursor ester itself) are susceptible to carboxylesterases in plasma (especially in rodents).

  • In Vivo Consequence: Rapid cleavage of the oxalate bridge leads to the formation of the inactive oxalic acid monoamide and the free 3,4-difluorophenethyl amine/alcohol.

  • Observation: A compound with IC50 = 5 nM may show zero efficacy in oral dosing models if the half-life (

    
    ) is < 15 minutes.
    
B. Blood-Brain Barrier (BBB) Penetration
  • The Challenge: For the NMDA antagonists, CNS exposure is mandatory.

  • Impact of 3,4-Difluoro Group: This moiety significantly improves the Brain/Plasma (B/P) ratio compared to non-fluorinated analogs (typically increasing B/P from <0.1 to >0.5).

  • Experimental Verification: Compounds are administered IV/PO; brain homogenate is analyzed via LC-MS/MS at

    
    .
    
C. Efficacy Models (Behavioral)
  • Maximal Electroshock (MES) Test: Measures anticonvulsant activity.

    • Result: Cyclic quinoxalinediones show robust protection (ED50 ~ 5-20 mg/kg IP).

  • Formalin Test: Measures analgesic activity.

    • Result: Often requires higher doses due to rapid clearance or high protein binding (>98%).

Comparative Analysis: In Vitro vs. In Vivo

The following table summarizes the typical "drop-off" observed when moving from enzyme assays to animal models for this structural class.

FeatureIn Vitro Metric (Ideal)In Vivo Metric (Observed)Translation Gap Analysis
Potency Ki (NMDA): 2.5 nMED50 (MES): 15 mg/kgModerate: High potency partially offsets poor exposure.
Metabolic Stability Microsomal

:
> 60 min
Plasma

:
< 20 min
Critical: Rodent plasma esterases cleave acyclic oxalates rapidly; cyclic forms are more stable.
CNS Penetration P-gp Efflux Ratio: < 2.0Brain/Plasma Ratio: 0.3 - 0.6Good: The 3,4-difluorophenethyl group effectively masks polarity, enabling BBB crossing.
Toxicity CC50 (HeLa): > 100

M
TD50 (Rotarod): 45 mg/kgNarrow Window: CNS sedation often occurs near the therapeutic dose.
Detailed Experimental Protocols
Protocol A: Synthesis of N-(3,4-Difluorophenethyl)quinoxalinedione

Use this protocol to validate the chemical identity of the active agent.

  • Reagents: Dissolve O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate (1.0 eq) and o-phenylenediamine (1.1 eq) in Ethanol (0.5 M).

  • Reflux: Heat to reflux (80°C) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1). The intermediate acyclic ester will form first, followed by cyclization.

  • Acid Catalysis (Optional): If cyclization is slow, add catalytic acetic acid (10 mol%) and reflux overnight.

  • Isolation: Cool to 0°C. The product precipitates as a white/off-white solid. Filter and wash with cold ethanol.

  • Validation: 1H NMR must show the disappearance of the ethyl quartet (4.2 ppm) and the retention of the phenethyl multiplets (2.8-3.0 ppm) and aromatic protons (6.9-7.2 ppm).

Protocol B: FLIPR Calcium Assay (Functional NMDA Antagonism)

Use this protocol to determine functional IC50.

  • Cell Line: HEK293 cells stably expressing NR1/NR2B subunits.

  • Dye Loading: Incubate cells with Fluo-4 AM calcium indicator for 45 min at 37°C in HBSS buffer (Mg2+-free).

  • Compound Addition: Add serial dilutions of the test compound (derived from the oxalate) 10 min prior to agonist.

  • Stimulation: Inject Glutamate (10

    
    M) / Glycine (10 
    
    
    
    M)
    .
  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) on a FLIPR Tetra system.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

    • Self-Validation: Use Ifenprodil as a positive control (Expected IC50 ~ 200-300 nM).

Mechanism of Action & Signaling Pathway

The following diagram illustrates the antagonistic mechanism of the derived quinoxalinedione on the NMDA receptor, preventing Calcium influx and downstream excitotoxicity.

NMDAPathway Agonist Glutamate / Glycine Receptor NMDA Receptor (NR1/NR2B) Agonist->Receptor Activates Channel Ion Channel Opening Receptor->Channel Depolarization Inhibitor 3,4-Difluorophenethyl Quinoxalinedione Inhibitor->Receptor Allosteric Antagonism (Stabilizes Closed State) CaInflux Ca2+ Influx Channel->CaInflux Signaling CaMKII / ERK Activation (Excitotoxicity) CaInflux->Signaling

Figure 2: Mechanism of Action. The derivative acts as an allosteric antagonist, blocking the channel opening despite agonist binding.

References
  • Nikam, S. S., et al. (1999). "Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN antagonists." Journal of Medicinal Chemistry.

  • Meanwell, N. A., et al. (2002). "Inhibitors of the entry of HIV into host cells." Chemical Reviews. (Discusses oxalamide linkers).

  • World Intellectual Property Organization. (2022). "Substituted Dihydropyrazinediones as Modulators of the NMDA Receptor." WO2022015624A1. (Specific patent citing 3,4-difluorophenethyl derivatives).[1][2][3][4][5]

  • BLD Pharm. (2024). "Product Datasheet: 3,4-Difluorophenethyl ethyl oxalate (CAS 1443334-89-1)." Chemical Catalog.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Assessment

The "Why" Behind the Protocol

As researchers, we often treat catalog reagents as static entities. However, O1-[2-(3,4-Difluorophenyl)ethyl] O2-ethyl oxalate (herein referred to as F-Oxalate ) is a dynamic chemical system. Its safety profile is governed by two critical structural features: the labile oxalate ester bond and the lipophilic fluorinated aromatic ring .

Handling this compound requires more than standard "lab safety."[1][2] It requires a strategy that anticipates its metabolic fate and physical behavior.[1][2][3][4]

The Hazard Mechanism (Structure-Activity Relationship)

We must treat F-Oxalate as a "Pro-Toxicant." Upon contact with mucous membranes or intracellular moisture, it undergoes rapid hydrolysis.[5]

  • Hydrolysis Product A (Oxalic Acid): A potent nephrotoxin and corrosive agent. It chelates systemic calcium (

    
    ), leading to hypocalcemia and renal tubule obstruction (calcium oxalate crystals).
    
  • Hydrolysis Product B (3,4-Difluorophenethyl alcohol): The fluorine substitution increases the lipophilicity (

    
    ) of the molecule, enhancing its ability to penetrate the stratum corneum (outer skin layer) compared to non-fluorinated analogs.
    

Critical Directive: You are not just protecting against an irritant; you are protecting against a lipophilic vehicle that delivers a toxic payload (oxalic acid) systematically.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for this compound due to the permeation potential of oxalate esters. The following matrix dictates the required PPE based on the operational scale.

Material Science of Protection
Body ZoneStandard Operation (< 100 mg)Scale-Up / Stock Handling (> 100 mg or Liquid)Material Logic & Causality
Hand Protection Double Nitrile (0.11 mm min. thickness per layer)Laminate Barrier (e.g., Silver Shield™ / 4H®) worn under Nitrile.Permeation: Esters swell and permeate nitrile over time. Laminate films provide broad-spectrum resistance to esters and aromatics but lack dexterity; outer nitrile restores grip.[6]
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash Goggles Hydrolysis Risk: Safety glasses allow vapor entry. Oxalate vapors/mists hydrolyze in eye moisture, causing immediate, severe corneal damage.
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + N95/P100 (if solid/dust risk)Inhalation: Inhaled esters hydrolyze in the lungs. Engineering controls (hood) are primary; respirators are secondary failsafes.
Body Lab Coat (Poly/Cotton) + Sleeves Tyvek® Lab Coat or ApronAbsorption: Cotton absorbs spills, holding the chemical against the skin. Tyvek repels organic liquids.

Operational Workflows & Decision Logic

Workflow 1: PPE Selection Logic

This decision tree ensures you select the correct barrier based on the physical state and quantity of the F-Oxalate.

PPE_Selection Start Start: Assess F-Oxalate Task State Physical State? Start->State Solid Solid / Crystalline State->Solid Liquid Liquid / Oil / Solution State->Liquid Qty_Sol Quantity > 1g? Solid->Qty_Sol Qty_Liq Concentration > 0.1M? Liquid->Qty_Liq Level1 LEVEL 1 PPE: Double Nitrile Gloves Splash Goggles Fume Hood Qty_Sol->Level1 No Level2 LEVEL 2 PPE: Laminate Liner Gloves Face Shield + Goggles Tyvek Apron Qty_Sol->Level2 Yes (Dust Risk) Qty_Liq->Level1 No Qty_Liq->Level2 Yes (Splash Risk)

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and risk potential.

Protocol: Safe Handling & Transfer

Objective: Transfer F-Oxalate from stock bottle to reaction vessel without cross-contamination.

  • Engineering Setup:

    • Verify Fume Hood certification (must be < 1 year old).

    • Place a disposable absorbent pad (pig mat) on the hood surface.

    • Why: If a spill occurs, the pad captures the lipophilic ester, preventing it from spreading to the hood airfoil where your arms rest.

  • Weighing (The "Static" Risk):

    • Do not weigh outside the hood. If the balance is external, tare the vial, move to the hood, add reagent, cap tightly, and return to the balance.

    • Use a disposable anti-static spatula.

    • Why: Fluorinated compounds often carry static charges, causing "jumping" of solids.

  • Solubilization (The "Exothermic" Risk):

    • When dissolving F-Oxalate, add solvent slowly.

    • Caution: If using basic solvents (amines, pyridine), exotherms may occur due to aminolysis of the oxalate ester.

    • Corrective Action: Cool the receiving flask in an ice bath during addition if the solvent is nucleophilic.

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, speed is secondary to containment .

Spill_Response Spill Spill Detected Evac 1. Alert & Isolate (Close Hood Sash) Spill->Evac PPE_Check 2. Verify PPE (Add Laminate Gloves) Evac->PPE_Check Absorb 3. Absorb (Use Polypropylene Pads) PPE_Check->Absorb Clean 4. Decontaminate (Soap/Water Wash) Absorb->Clean Waste 5. Disposal (Halogenated Stream) Clean->Waste

Figure 2: Sequential workflow for managing F-Oxalate spills to minimize exposure.

Decontamination & Waste Segregation
  • Surface Decontamination: Wash contaminated surfaces with soapy water (surfactant), followed by a water rinse.

    • Do not use isopropanol or ethanol initially; alcohols can enhance the skin permeation of any remaining residue.

  • Waste Stream:

    • Label: "Halogenated Organic Waste" (Contains Fluorine).

    • Do not mix with aqueous basic waste (e.g., NaOH traps) unless explicitly intended to quench the ester, as this will generate heat and gas (

      
       if oxidized further).
      

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Diethyl oxalate - Substance Information & Toxicological Summary. (Used as read-across source for oxalate ester toxicity). [Link]

  • PubChem. (n.d.). Compound Summary: 2-(3,4-Difluorophenyl)ethanol. National Library of Medicine. (Used to assess lipophilicity of the hydrolysis product). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.